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  • Product: 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide
  • CAS: 1225915-88-7

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide

Introduction 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide is a disubstituted chloroacetamide derivative. The chloroacetamide class of compounds is recognized for a range of biological activities, but also for p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide is a disubstituted chloroacetamide derivative. The chloroacetamide class of compounds is recognized for a range of biological activities, but also for potential toxicities, making a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic profiles critical during drug development.[1][2] This guide provides a comprehensive framework for the in-depth pharmacokinetic profiling of this molecule, offering researchers and drug development professionals a detailed roadmap from initial in vitro characterization to in vivo studies. The experimental designs detailed herein are grounded in established methodologies and aim to provide a robust data package to inform on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Part 1: Early In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on in vitro assays to predict the in vivo behavior of the compound. These assays are crucial for early-stage decision-making and for identifying potential liabilities that may hinder further development.

Aqueous Solubility

Understanding the solubility of a compound is a fundamental first step, as it directly impacts its absorption and bioavailability.[3]

Experimental Protocol: Thermodynamic Solubility Assay

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add an excess amount of the compound from the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Shake the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved compound from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as LC-MS/MS.[4][5]

Data Presentation: Solubility Data

ParameterValue
pH7.4
Temperature (°C)25 / 37
Solubility (µg/mL)TBD
Intestinal Permeability: The Caco-2 Bidirectional Assay

The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium, providing insights into a compound's potential for oral absorption and identifying if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][7][8][9][10]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[6][7]

  • Compound Addition:

    • A-B Assay (Apical to Basolateral): Add the test compound to the apical (A) side of the monolayer.

    • B-A Assay (Basolateral to Apical): Add the test compound to the basolateral (B) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 2 hours), collect samples from the receiver compartment (basolateral for A-B, apical for B-A).[8]

  • Quantification: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Integrity Check: Assess the integrity of the cell monolayer throughout the experiment using a marker like Lucifer Yellow.[8]

Data Presentation: Caco-2 Permeability Data

ParameterValue
Apparent Permeability (Papp) A-B (cm/s)TBD
Apparent Permeability (Papp) B-A (cm/s)TBD
Efflux Ratio (Papp B-A / Papp A-B)TBD

An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.[6]

Diagram: Caco-2 Permeability Assay Workflow

Caco_2_Workflow cluster_Apical_to_Basolateral Apical to Basolateral (A-B) cluster_Basolateral_to_Apical Basolateral to Apical (B-A) A1 Add Compound to Apical Side A2 Incubate A1->A2 A3 Sample Basolateral Side A2->A3 Quantify (LC-MS/MS) Quantify (LC-MS/MS) A3->Quantify (LC-MS/MS) B1 Add Compound to Basolateral Side B2 Incubate B1->B2 B3 Sample Apical Side B2->B3 B3->Quantify (LC-MS/MS) Calculate Papp & Efflux Ratio Calculate Papp & Efflux Ratio Quantify (LC-MS/MS)->Calculate Papp & Efflux Ratio caption Caco-2 Bidirectional Permeability Assay Workflow

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Metabolic Stability: Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are used to assess the metabolic stability of a compound.[11]

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human and rodent), the test compound, and a NADPH-regenerating system in a phosphate buffer.[11]

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

Data Presentation: Microsomal Stability Data

ParameterHuman Liver MicrosomesRat Liver Microsomes
Half-life (t½, min)TBDTBD
Intrinsic Clearance (CLint, µL/min/mg protein)TBDTBD
Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Only the unbound fraction is pharmacologically active.[12][13]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane.[14]

  • Sample Addition: Add plasma containing the test compound to one side of the membrane and a buffer solution to the other.

  • Equilibration: Incubate the apparatus at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow for equilibrium.[12]

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.[12]

Data Presentation: Plasma Protein Binding Data

Species% Bound% Unbound
HumanTBDTBD
RatTBDTBD
MouseTBDTBD

Diagram: Equilibrium Dialysis Workflow

Equilibrium_Dialysis Start Spike Compound into Plasma Dialysis Add Spiked Plasma and Buffer to Dialysis Unit Start->Dialysis Incubate Incubate at 37°C to Reach Equilibrium Dialysis->Incubate Sample Sample Plasma and Buffer Chambers Incubate->Sample Quantify Quantify Compound Concentration (LC-MS/MS) Sample->Quantify Calculate Calculate % Bound and % Unbound Quantify->Calculate caption Equilibrium Dialysis Workflow for Plasma Protein Binding Rodent_PK_Study cluster_IV_Arm Intravenous (IV) Administration cluster_PO_Arm Oral (PO) Administration IV_Dose Administer IV Bolus Dose IV_Sample Serial Blood Sampling IV_Dose->IV_Sample Plasma Preparation Plasma Preparation IV_Sample->Plasma Preparation PO_Dose Administer Oral Gavage Dose PO_Sample Serial Blood Sampling PO_Dose->PO_Sample PO_Sample->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis caption Typical Rodent Pharmacokinetic Study Design

Caption: Typical Rodent Pharmacokinetic Study Design.

Bioanalytical Method Validation

A robust and validated LC-MS/MS method is critical for the accurate quantification of the analyte in plasma. [4][5] Key Validation Parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) of the plasma concentration-time data. [15] Data Presentation: Key Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Cmax (ng/mL)TBDTBD
Tmax (h)N/ATBD
AUC(0-t) (ngh/mL)TBDTBD
AUC(0-inf) (ngh/mL)TBDTBD
t½ (h)TBDTBD
CL (mL/h/kg)TBDN/A
Vdss (L/kg)TBDN/A
F (%)N/ATBD

Part 3: Metabolite Identification and Profiling

Understanding the metabolic fate of a compound is essential for assessing its safety and efficacy.

Experimental Approach:

  • In Vitro Metabolism: Incubate the compound with liver microsomes or hepatocytes from different species (including human) to generate metabolites. [11]2. In Vivo Samples: Analyze plasma and urine samples from the in vivo PK studies.

  • LC-HRMS Analysis: Use high-resolution mass spectrometry (LC-HRMS) to detect and identify potential metabolites.

  • Structural Elucidation: Employ tandem mass spectrometry (MS/MS) to elucidate the structures of the identified metabolites.

Given that chloroacetamide herbicides can undergo complex metabolic activation, it is crucial to investigate potential metabolic pathways. [16][17]

Conclusion

The comprehensive pharmacokinetic profiling of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, as outlined in this guide, provides a systematic approach to understanding its ADME properties. By integrating in vitro and in vivo data, researchers can build a robust profile of the compound, enabling informed decisions in the drug discovery and development process. This framework, grounded in established scientific principles and methodologies, ensures the generation of high-quality, reliable data essential for advancing promising therapeutic candidates.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to design a rodent PK study for a poorly soluble compound? Synapse. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Hidalgo, I. J. (2001). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Current Drug Metabolism, 2(4), 331-344. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Wang, L., & Wu, J. C. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2127, 147-154. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Howard, M. L., Hill, J. J., & Kinter, M. T. (2010). Plasma protein binding in drug discovery and development. Combinatorial Chemistry & High Throughput Screening, 13(2), 170-187. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Stanković, A. M., et al. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 30(15), 3456. Retrieved from [Link]

  • Wang, Y., et al. (2018). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 16(3), 2099-2107. Retrieved from [Link]

  • Avdović, E. H., et al. (2018). Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. Journal of the Chemical Society of Pakistan, 40(2), 268-276. Retrieved from [Link]

  • Eaton, J. B., et al. (2023). Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo. Journal of Medicinal Chemistry, 66(6), 3852-3865. Retrieved from [Link]

  • Coleman, S., et al. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Environmental Health Perspectives, 108(12), 1151-1157. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Kumar, S., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Research International, 33(60B), 526-540. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Retrieved from [Link]

  • Coleman, S., et al. (2000). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Environmental Health Perspectives, 108(12), 1151-1157. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(5-methoxy-2-methylphenyl)acetamide. Retrieved from [Link]

  • Prosen, H. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. Retrieved from [Link]

  • Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide. Retrieved from [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmacology & Therapeutics, 225, 107853. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystallization. Retrieved from [Link]

  • Pinto, B., et al. (2018). Inhibition of Cytochrome P450 Activities by Extracts of Hyptis verticillata Jacq.: Assessment for Potential HERB-Drug Interactions. Molecules, 23(2), 430. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Almazroo, O. A., et al. (2017). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Saudi Pharmaceutical Journal, 25(3), 317-324. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Elucidating Novel Protein-Ligand Interactions: Determining the Crystal Structure of a Protein in Complex with 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide

Abstract The precise visualization of how a small molecule engages its protein target is a cornerstone of modern drug discovery and molecular biology. This in-depth technical guide outlines the comprehensive workflow for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise visualization of how a small molecule engages its protein target is a cornerstone of modern drug discovery and molecular biology. This in-depth technical guide outlines the comprehensive workflow for determining the three-dimensional atomic structure of a novel protein-ligand complex, using the exemplar molecule, 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide. This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental decisions. We will navigate the entire process from initial protein production and ligand characterization to the final stages of structure analysis and validation, equipping the reader with the necessary knowledge to successfully embark on structural biology projects.

Introduction: The Imperative of Structural Insight in Drug Discovery

Understanding the intricate dance between a small molecule and its protein target at an atomic level is fundamental to designing safer, more effective therapeutics.[1][2] X-ray crystallography remains the preeminent technique for delivering high-resolution snapshots of these interactions, providing invaluable information on binding modes, conformational changes, and the specific molecular forces that govern affinity and specificity.[3][4][5] The knowledge of a protein's spatial structure is essential for understanding its function and for applications in biotechnology and drug design.[6]

This guide uses a specific, yet representative, small molecule—2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide—as a practical case study. While no public crystal structure of a protein complex with this specific ligand currently exists in the Protein Data Bank (PDB), the methodologies detailed herein represent a universal and field-proven pathway to obtaining such a structure.[7] We will proceed with the logical workflow required to take a purified protein and a synthesized ligand from the benchtop to a refined, three-dimensional atomic model.

Pre-Crystallization Phase: Foundational Work for Success

The success of a crystallography project is overwhelmingly dictated by the quality of the starting materials. This phase focuses on producing a homogenous, stable protein and a well-characterized ligand, ready for complex formation.

Target Protein Production and Quality Control

The primary requirement for crystallization is a large quantity (milligrams) of highly pure, monodisperse, and conformationally stable protein.[5]

Protocol 1: High-Purity Protein Expression and Purification

  • Gene Cloning and Expression:

    • Rationale: Recombinant DNA technology is the standard for producing large quantities of a target protein.[3] The choice of expression host (E. coli, insect, or mammalian cells) depends on the protein's complexity, size, and post-translational modification requirements. For this guide, we will assume a cytosolic protein readily expressed in E. coli.

    • Step 1: Synthesize and clone the gene of interest into a suitable expression vector (e.g., pET series), often incorporating an affinity tag (e.g., His6-tag, GST-tag) to streamline purification.

    • Step 2: Transform the vector into a robust expression strain (e.g., BL21(DE3)).

    • Step 3: Optimize expression conditions, including inducer (IPTG) concentration, temperature, and induction time, to maximize soluble protein yield and minimize inclusion body formation.

  • Multi-Step Chromatographic Purification:

    • Rationale: A multi-step approach using different separation principles is required to achieve >95% purity.

    • Step 4 (Capture): Perform immobilized metal affinity chromatography (IMAC) if using a His-tagged protein. This step captures the vast majority of the target protein from the cell lysate.

    • Step 5 (Optional - Tag Removal): If the affinity tag may interfere with crystallization, incubate the protein with a site-specific protease (e.g., TEV, PreScission) to cleave the tag.

    • Step 6 (Intermediate Purification): Re-pass the protein over the IMAC column (a "subtractive" step) to remove the cleaved tag and any uncleaved protein. An alternative or additional step is ion-exchange chromatography (IEX), which separates proteins based on net surface charge.

    • Step 7 (Final Polishing): The final and most critical step is size-exclusion chromatography (SEC). This separates molecules by their hydrodynamic radius, removing any remaining aggregates and ensuring the sample is monodisperse—a key prerequisite for successful crystallization.

  • Quality Control and Concentration:

    • Rationale: Rigorous validation of the final protein product is essential before committing to extensive crystallization trials.

    • Step 8: Analyze the final protein pool by SDS-PAGE to confirm purity and molecular weight.

    • Step 9: Use a technique like Dynamic Light Scattering (DLS) to confirm the monodispersity of the sample.

    • Step 10: Concentrate the protein to a range suitable for crystallization (typically 5-20 mg/mL) using ultrafiltration. Determine the final concentration accurately using UV-Vis spectroscopy (A280) or a colorimetric assay (e.g., Bradford).

    • Step 11: Flash-freeze aliquots in liquid nitrogen and store at -80°C until use.

Workflow for Protein Production and QC

G cluster_0 Expression cluster_1 Purification cluster_2 Quality Control Cloning Gene Cloning (pET Vector) Transformation Transformation (E. coli BL21) Cloning->Transformation Optimization Expression Optimization Transformation->Optimization Lysis Cell Lysis Optimization->Lysis IMAC1 Affinity Chromatography (IMAC - Capture) Lysis->IMAC1 Cleavage Tag Cleavage (Protease) IMAC1->Cleavage IMAC2 Subtractive IMAC Cleavage->IMAC2 SEC Size-Exclusion (Final Polish) IMAC2->SEC QC Purity (SDS-PAGE) Monodispersity (DLS) SEC->QC Concentration Concentration & Storage (-80°C) QC->Concentration

Caption: Workflow from gene to quality-controlled protein.

Ligand Characterization and Complex Formation

The small molecule must be pure and soluble in a buffer compatible with the protein.

  • Ligand Sourcing and Purity: 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide (CAS 1225915-88-7) should be sourced from a reputable chemical vendor or synthesized in-house.[8] Its identity and purity (>95%) must be confirmed via NMR and mass spectrometry.

  • Solubility Testing: Prepare a high-concentration stock solution (e.g., 50-100 mM) in a suitable solvent like DMSO. It is critical to test the ligand's solubility in the final protein buffer to avoid precipitation during complex formation.

  • Complex Formation Strategy: There are two primary methods for generating the protein-ligand complex for crystallization trials.[9]

    • Co-crystallization: The ligand is mixed with the purified protein before setting up crystallization trials. This is often the method of choice when the ligand is expected to induce a conformational change or improve protein stability.[9]

    • Soaking: An existing crystal of the protein alone (apo-protein) is transferred to a solution containing the ligand.[2][9] This is a simpler method and is very efficient if you already have a robust apo-crystallization condition. However, it can sometimes lead to crystal cracking if a large conformational change occurs.

For a novel complex, co-crystallization is often the preferred starting point. The ligand should be added to the protein solution at a 5- to 10-fold molar excess and incubated on ice for at least one hour prior to setting up crystallization plates.

Crystallization and Data Collection: From Solution to Diffraction

This phase translates the purified complex into a physical crystal and then uses X-rays to generate a diffraction pattern containing the structural information.

High-Throughput Crystallization Screening

Protein crystallization involves slowly pushing a protein solution to a state of supersaturation, where nucleation and crystal growth can occur.[4]

Protocol 2: Vapor Diffusion Crystallization Screening

  • Setup: The most common method is vapor diffusion, using either sitting-drop or hanging-drop formats.[6] This is typically performed in 96-well plates using a nanoliter-dispensing robot to screen hundreds of conditions with minimal protein consumption.[5]

  • Screening: Use commercially available sparse-matrix screens (e.g., from Hampton Research, Molecular Dimensions). These screens sample a wide range of precipitants (e.g., PEGs, salts), buffers (pH 4-9), and additives.

  • Incubation: Incubate plates at a stable temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several weeks using a microscope.

  • Optimization: Initial "hits" (small, poorly formed crystals or crystalline precipitate) must be optimized. This is a rational process where the conditions of the initial hit are systematically varied (e.g., fine-tuning precipitant concentration, pH, and protein concentration) to produce larger, single, diffraction-quality crystals.

Parameter Rationale for Variation Typical Range
Precipitant Conc. Directly controls the rate of supersaturation.+/- 20% from initial hit
pH Affects the protein's surface charge and crystal contacts.+/- 1.0 pH unit from initial hit
Protein Conc. Influences the position on the phase diagram.2 - 20 mg/mL
Additives Small molecules that can stabilize contacts or improve order.Varies widely (salts, detergents)
Temperature Affects solubility and kinetics of crystallization.4°C, 12°C, 20°C
Table 1: Key Parameters for Crystallization Optimization.
X-ray Diffraction Data Collection

Once suitable crystals are grown (typically >50 µm in their largest dimension), they are subjected to X-ray diffraction.

Protocol 3: Cryo-Crystallographic Data Collection

  • Crystal Harvesting: Carefully remove a single crystal from its growth drop using a small nylon loop.

  • Cryo-protection: To prevent ice formation during data collection at cryogenic temperatures (which would destroy the diffraction pattern), the crystal must be briefly soaked in a cryoprotectant solution. This is typically the mother liquor from the crystal drop supplemented with a cryo-agent like glycerol, ethylene glycol, or sucrose.

  • Vitrification: Immediately plunge the loop-mounted crystal into liquid nitrogen to flash-freeze it in a glassy, non-crystalline (vitreous) state.

  • Data Collection: Ship the frozen crystals to a synchrotron facility. The intense, collimated X-ray beam at a synchrotron is necessary for collecting high-quality data from macromolecular crystals.[3]

  • The Rotation Method: The crystal is rotated in the X-ray beam while a series of diffraction images are collected on a detector.[10][11] A full dataset requires rotating the crystal by at least 180 degrees to capture a complete, three-dimensional representation of the diffraction pattern.[11]

Structure Determination and Analysis: From Diffraction to Biology

The final phase is computational, involving the conversion of the raw diffraction images into a refined atomic model of the protein-ligand complex.

Data Processing and Phasing

This multi-step process converts the raw images into a set of unique reflection intensities.[12]

Workflow for Structure Determination

G cluster_0 Data Processing cluster_1 Phasing cluster_2 Model Building & Refinement Indexing Indexing & Integration (e.g., XDS, MOSFLM) Scaling Scaling & Merging (e.g., AIMLESS) Indexing->Scaling MR Molecular Replacement (e.g., Phaser) Scaling->MR Build Automated/Manual Building (e.g., Coot) MR->Build MR_Input Search Model (Homologous Structure) MR_Input->MR Refine Refinement (e.g., Phenix, Refmac) Build->Refine Refine->Build Validate Validation (e.g., MolProbity) Refine->Validate

Caption: Computational workflow from raw data to a final model.

  • Indexing and Integration: Software like XDS or MOSFLM is used to "index" the diffraction pattern, which means determining the crystal's unit cell dimensions and space group symmetry.[10][11][13] The software then integrates the intensity of each diffraction spot on every image.

  • Scaling and Merging: The integrated intensities from all images are scaled together and merged to produce a single file containing the unique reflections and their corresponding intensities (I) and standard deviations (σ(I)).[10][12] This step also yields crucial data quality statistics.

Statistic Good Value Meaning
Resolution (Å) < 2.5 ÅThe level of detail in the final electron density map.
R-merge < 15% (overall)Agreement between symmetry-related reflections.
CC(1/2) > 90% (overall)Correlation between two random half-sets of the data.
I/σ(I) > 2.0 (at high res)Signal-to-noise ratio of the reflection intensities.
Completeness > 95%The percentage of all possible reflections that were measured.
Table 2: Key Data Collection and Processing Statistics.
  • The Phase Problem: The diffraction experiment measures the intensities of the X-ray waves but loses the phase information. To reconstruct the electron density map, these phases must be recovered. For a novel complex, the most common method is Molecular Replacement (MR) . This involves using the known structure of a homologous protein (a "search model") to calculate an initial set of phases.

Model Building, Refinement, and Validation
  • Initial Model and Map: After successful MR, an initial electron density map is calculated. This map is a 3D representation of where the electrons are in the crystal.

  • Ligand Identification: A difference map (Fo-Fc) is calculated, which highlights regions where the experimental electron density (Fo) is not accounted for by the model's calculated density (Fc). A strong, unambiguous peak of positive density in the protein's active site is the definitive sign of ligand binding.

  • Model Building: Using software like Coot, the protein chain is fitted into the electron density map, and a model for the ligand, 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, is built into the difference density.

  • Refinement: The atomic model (coordinates) is computationally refined against the experimental data using programs like Phenix or Refmac. This iterative process adjusts the atomic positions to improve the fit between the model and the electron density map.

  • Validation: The final model is rigorously checked for geometric correctness (bond lengths, angles) and overall quality using tools like MolProbity. Key validation metrics are the R-work and R-free values, which should ideally be below 25%.

Conclusion: From Structure to Scientific Insight

The successful determination of the crystal structure of the target protein in complex with 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide provides a wealth of information. It allows for a detailed analysis of the binding pocket, identifying key hydrogen bonds, hydrophobic interactions, and other forces that mediate the interaction. This structural blueprint is critical for explaining the molecule's structure-activity relationship (SAR) and provides a rational basis for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties, thereby accelerating the drug discovery pipeline.

References

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2023). Protein Crystallography: Achievements and Challenges. MDPI. Available at: [Link]

  • Wang, B. C., & Nolte, R. T. (2012). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 11), 1365–1370. Available at: [Link]

  • Zhang, C., & Li, M. (2014). Protein Crystallography from the Perspective of Technology Developments. Crystals, 4(3), 291-319. Available at: [Link]

  • Cohen, A. E., et al. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Biophysics, 4(4), 542-563. Available at: [Link]

  • JoVE. (2021). X-ray Crystallography: Data collection and processing. YouTube. Available at: [Link]

  • Mayo Clinic. (n.d.). X-ray crystallography. Mayo Clinic Research Core Facilities. Available at: [Link]

  • Jaskolski, M. (2009). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. FEBS Journal, 276(22), 6547-6569. Available at: [Link]

  • ACS Publications. (2024). A Tutorial Review on the Methodologies and Theories Utilized to Handle Proteins toward Obtaining Single Protein Crystals. Crystal Growth & Design. Available at: [Link]

  • Evans, G. (2017). X-ray data processing. Essays in Biochemistry, 61(5), 469–480. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Stevenson, C. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Owen, R. L., & Sherrell, D. A. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. APL Bioengineering, 7(1), 010901. Available at: [Link]

  • Mueller, U., & Tittmann, K. (2013). Proteins and Their Ligands: Their Importance and How to Crystallize Them. IntechOpen. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. PubChem. Available at: [Link]

  • RCSB PDB. (n.d.). Homepage. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for 2-Chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Experimental Protocol and Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Experimental Protocol and Mechanistic Guide.

Introduction and Strategic Rationale

The synthesis of N-benzylchloroacetamides is a critical functionalization step in modern drug discovery and organic synthesis. Molecules such as 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide serve as highly versatile electrophilic building blocks. The terminal α -chloroacetamide moiety is primed for subsequent SN​2 displacements by various nucleophiles (e.g., amines, thiols, or azides) to generate complex pharmacophores, including tetrazole analogues targeting P2X7 receptors[1] and spirocyclic lactams via photoredox-catalyzed dearomatization[2].

The primary challenge in reacting 5-chloro-2-methoxybenzylamine with chloroacetyl chloride (CAC) is controlling the high reactivity of the acyl chloride. Without precise conditions, the reaction can suffer from competitive di-acylation (forming tertiary imides) or rapid hydrolysis of the acylating agent[3]. This protocol details an optimized, high-yield methodology utilizing a heterogeneous weak base system to ensure strict mono-N-acylation.

Mechanistic Insights and Reaction Design

The transformation proceeds via a classic nucleophilic acyl substitution (addition-elimination) mechanism. The primary amine of 5-chloro-2-methoxybenzylamine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate ejects a chloride ion, yielding the amide and generating hydrogen chloride (HCl) as a byproduct.

Causality in Reagent Selection:

  • Base Selection ( K2​CO3​ ): While strong organic bases like Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can drive the reaction, they often lead to a 1:1 mixture of mono- and di-acylated products[3]. Utilizing an inorganic, heterogeneous base like Potassium Carbonate ( K2​CO3​ ) effectively scavenges the generated HCl without increasing the nucleophilicity of the newly formed amide, thereby preventing over-acylation[3].

  • Solvent Selection (Acetonitrile): Acetonitrile (MeCN) provides excellent solubility for the amine while maintaining the K2​CO3​ in a heterogeneous state, which moderates the basicity of the microenvironment and suppresses the hydrolysis of chloroacetyl chloride.

  • Temperature Control (0 °C to RT): The initial addition must be performed at 0 °C to manage the highly exothermic nature of the reaction and prevent degradation of the acyl chloride[4].

Reaction Workflow

G A 5-chloro-2-methoxybenzylamine (Nucleophile) C K2CO3 / MeCN 0 °C to RT A->C B Chloroacetyl Chloride (Electrophile) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E 2-chloro-N-[(5-chloro-2- methoxyphenyl)methyl]acetamide (Target Product) D->E Elimination of HCl

Caption: Reaction workflow for the N-chloroacetylation of 5-chloro-2-methoxybenzylamine.

Optimization Data

The following table summarizes the optimization landscape for the N-chloroacetylation of benzylamine derivatives, demonstrating why the heterogeneous inorganic base method is preferred for maximizing yield and chemoselectivity[3].

Solvent SystemHCl Scavenger / BaseReaction TimePrimary Product DistributionIsolated Yield (%)
Dichloromethane ( CH2​Cl2​ )Triethylamine (TEA)1 hMono-acylated + Di-acylated~60 - 70%
Dichloromethane ( CH2​Cl2​ )DBU1 h1:1 Mono:Di-acylated< 50%
Phosphate Buffer (Aqueous)Propylene Oxide (Neutral)20 minMono-acylated86%
Acetonitrile ( MeCN ) Potassium Carbonate ( K2​CO3​ ) 3 - 12 h Exclusively Mono-acylated > 90%

Experimental Protocol

Safety Precaution: Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator. All manipulations must be performed in a certified fume hood using appropriate PPE (chemical-resistant gloves, lab coat, and safety goggles)[5].

Materials Required
  • 5-chloro-2-methoxybenzylamine (1.0 equiv, e.g., 10.0 mmol, 1.71 g)

  • Chloroacetyl chloride (1.1 equiv, 11.0 mmol, 0.88 mL)

  • Potassium carbonate ( K2​CO3​ ), anhydrous, finely powdered (2.0 equiv, 20.0 mmol, 2.76 g)

  • Acetonitrile (MeCN), anhydrous (30 mL)

  • Ice-water bath

Step-by-Step Procedure
  • Preparation of the Amine Solution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methoxybenzylamine (10.0 mmol) in anhydrous MeCN (30 mL).

  • Addition of Base: Add finely powdered, anhydrous K2​CO3​ (20.0 mmol) to the solution. The mixture will form a heterogeneous suspension.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 10 minutes[4].

  • Electrophile Addition: Dissolve chloroacetyl chloride (11.0 mmol) in a small volume of anhydrous MeCN (5 mL). Using an addition funnel or syringe, add this solution dropwise to the vigorously stirring amine suspension over a period of 15–20 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of di-acylated byproducts.

  • Reaction Propagation: Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes, then remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 3 to 12 hours[3]. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate, 7:3).

  • Workup and Isolation:

    • Filter the reaction mixture through a medium-porosity glass frit to remove the inorganic salts ( K2​CO3​ and KCl ). Wash the filter cake with an additional 15 mL of MeCN.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Re-dissolve the resulting crude residue in Ethyl Acetate (50 mL).

    • Wash the organic layer sequentially with 1M aqueous HCl (20 mL) to remove any unreacted amine, saturated aqueous NaHCO3​ (20 mL) to neutralize residual acid, and brine (20 mL)[5].

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the crude product.

  • Purification: If necessary, recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes to afford pure 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide as a crystalline solid.

Self-Validation and Analytical Characterization

To ensure the integrity of the synthesized protocol, verify the product using 1H NMR spectroscopy ( CDCl3​ or DMSO−d6​ ).

  • Key Diagnostic Peaks:

    • Methoxy Group: Expect a sharp singlet integrating to 3H around δ 3.80 - 3.85 ppm[1].

    • Chloroacetyl CH2​ : Expect a sharp singlet integrating to 2H around δ 4.05 - 4.15 ppm.

    • Benzylic CH2​ : Expect a doublet (due to coupling with the adjacent amide NH) integrating to 2H around δ 4.40 - 4.50 ppm[1].

    • Amide NH: Expect a broad triplet integrating to 1H around δ 7.00 - 8.50 ppm (highly dependent on solvent and concentration).

    • Absence of a second chloroacetyl singlet confirms the successful suppression of di-acylation.

References

  • Source: Taylor & Francis (Green Chemistry Letters and Reviews)
  • Title: WO2005111003A1 - Amino-tetrazoles analogues and methods of use Source: Google Patents URL
  • Title: Dearomatization of Unactivated Arenes via Catalytic Hydroalkylation Source: ACS Catalysis URL
  • Title: Application Notes and Protocols for the Experimental Chloroacetylation of Amines Source: BenchChem URL
  • Title: Technical Support Center: Optimization of Reaction Temperature for Chloroacetylation of Amines Source: BenchChem URL

Sources

Application

A Robust, Validated RP-HPLC Method for the Quantification of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a systematic and robust approach to developing a reverse-phase high-performance liquid chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a systematic and robust approach to developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide. As a chloroacetamide derivative, this compound is of interest in pharmaceutical development and related fields, necessitating a reliable analytical method for quality control, stability testing, and pharmacokinetic studies. This guide moves beyond a simple protocol, elucidating the scientific rationale behind each step of method development, from initial analyte characterization and parameter scouting to final optimization and validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] We provide detailed, step-by-step protocols, troubleshooting insights, and a comprehensive validation summary to ensure the method's suitability for its intended purpose.

Analyte Characterization: The Foundation of Method Development

A successful chromatographic separation begins with a thorough understanding of the analyte's physicochemical properties. 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide is a neutral, moderately hydrophobic molecule. Its key properties, sourced from chemical databases or predicted using computational models, are summarized below.[3][4]

Chemical Structure

Caption: Structure of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide.

Physicochemical Properties
PropertyValue / ObservationRationale for HPLC Method
Molecular Formula C₁₀H₁₁Cl₂NO₂-
Molecular Weight 248.1 g/mol [4]Influences diffusion; relevant for MS detection.
logP (Predicted) ~2.6 - 3.0Indicates moderate hydrophobicity, making it an ideal candidate for Reverse-Phase (RP) chromatography.[3]
pKa (Predicted) Amide N-H is very weakly acidic (>16)The molecule is effectively neutral across the typical HPLC pH range (2-8), simplifying mobile phase selection as pH adjustments will have minimal impact on retention.[5]
UV Absorbance Expected UV λmax ~230 nm and ~275-285 nmThe substituted benzene ring provides strong chromophores suitable for UV detection. A scouting run with a photodiode array (PDA) detector is recommended to confirm the optimal wavelength.

The Method Development Workflow: A Logic-Driven Approach

Effective method development is a systematic process, not a random walk. It involves moving from broad screening to fine-tuning critical parameters. This workflow is designed to efficiently arrive at a robust and reliable method, adhering to principles outlined in compendial sources like the United States Pharmacopeia (USP).[6][7][8]

Sources

Method

in vivo dosing formulation 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide mice

An In Vivo Dosing Formulation and Administration Protocol for 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide in Murine Models. Executive Summary The compound 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In Vivo Dosing Formulation and Administration Protocol for 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide in Murine Models.

Executive Summary

The compound 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide is a targeted covalent inhibitor (TCI) probe characterized by an electrophilic α-chloroacetamide warhead and a lipophilic 5-chloro-2-methoxybenzyl moiety. While highly effective for irreversible target engagement in vitro, its translation to in vivo murine models presents significant pharmacokinetic challenges. The compound's high lipophilicity (predicted LogP ~2.8) and negligible aqueous solubility necessitate a carefully engineered co-solvent/surfactant vehicle to prevent precipitation in the syringe or upon contact with biological fluids.

This guide provides a self-validating, step-by-step formulation protocol and administration workflow designed to maximize systemic exposure while strictly adhering to ethical dosing limits.

Physicochemical Profiling & Formulation Rationale

To design an effective dosing vehicle, we must analyze the causality behind the compound's physical behavior and select excipients that counteract its insolubility ()[1].

  • Crystal Lattice Disruption (DMSO): The compound exists as a stable crystalline solid. Dimethyl sulfoxide (DMSO) is required as a primary solvent to overcome the lattice energy and achieve complete molecular dispersion.

  • Dielectric Bridging (PEG400): Direct dilution of the DMSO stock into water will cause immediate precipitation. Polyethylene glycol 400 (PEG400) acts as a co-solvent, lowering the dielectric constant of the final mixture to maintain solubility.

  • Micellar Encapsulation (Tween 80): As a non-ionic surfactant, Tween 80 forms micelles that sequester the lipophilic 5-chloro-2-methoxyphenyl core. This prevents nucleation and precipitation when the formulation is ultimately diluted in the bloodstream.

  • Isotonicity (0.9% Saline): Pure water causes osmotic shock and tissue necrosis at the injection site. Saline ensures the final vehicle is physiologically tolerated.

Table 1: Standardized Formulation Vehicle (10/40/5/45 Ratio)
ComponentVolume %Function in FormulationCausality / Rationale
DMSO 10%Primary SolventSolubilizes the raw API; disrupts crystal lattice.
PEG400 40%Co-solventBridges the polarity gap between DMSO and water.
Tween 80 5%SurfactantForms micelles to prevent precipitation upon dilution.
0.9% Saline 45%Aqueous BulkProvides an isotonic environment for safe injection.

Formulation Workflow & Methodology

The order of addition is the most critical factor in this protocol. Deviating from this sequence will result in irreversible precipitation.

FormulationWorkflow A 1. Solubilization (Add 10% DMSO to Solid) B 2. Co-solvent Addition (Add 40% PEG400) A->B C 3. Surfactant Stabilization (Add 5% Tween 80) B->C D 4. Aqueous Dilution (Dropwise 45% Saline) C->D E Clear Dosing Solution (Ready for Injection) D->E

Step-by-step formulation workflow preventing lipophilic precipitation.

Step-by-Step Protocol (Target: 5 mL of 1 mg/mL Solution)

This volume is sufficient to dose ~15 mice at 10 mg/kg (assuming 25 g body weight).

  • Weighing: Accurately weigh 5.0 mg of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of DMSO . Vortex vigorously for 60 seconds.

    • Self-Validating Checkpoint: Hold the vial to the light. The solution must be 100% transparent. If any micro-crystals remain, sonicate for 2 minutes. Do not proceed until clear.

  • Co-solvent Integration: Add 2.0 mL of PEG400 . Vortex for 30 seconds to ensure a homogeneous organic phase.

  • Surfactant Addition: Add 0.25 mL of Tween 80 . Vortex for 30 seconds. The solution will become slightly viscous but must remain clear.

  • Aqueous Phase Addition (CRITICAL): Place the vial on a vortex mixer set to medium speed. While continuously vortexing, add 2.25 mL of 0.9% Saline dropwise (approx. 1 drop per second).

    • Causality: Adding saline too rapidly causes localized supersaturation, leading the compound to crash out of solution. Continuous agitation disperses the aqueous phase instantly.

    • Self-Validating Checkpoint: The final solution must remain optically clear. If a milky emulsion or visible precipitate forms, the micellar capacity was exceeded, and the solution must be discarded . Injecting a suspension will cause microembolisms (IV) or erratic absorption (IP/PO).

Note on Stability: The α-chloroacetamide warhead is an electrophile susceptible to aqueous hydrolysis over time. Prepare this formulation fresh, within 2 hours of dosing.

In Vivo Administration & Target Engagement

Administration volumes must strictly adhere to ethical guidelines for murine models to prevent physiological stress, which can confound pharmacokinetic data ()[2].

Table 2: Standardized Dosing Parameters for Mice (25 g average)
RouteMax Volume (mL/kg)Volume per 25g MouseNeedle SpecAbsorption Profile
Intraperitoneal (IP) 10 mL/kg250 µL27G, 0.5 inchRapid systemic entry via mesenteric vessels.
Per Os (PO / Gavage) 10 mL/kg250 µL20G-22G bulbSlower; subject to hepatic first-pass metabolism.
Intravenous (IV) 5 mL/kg125 µL29G-30GImmediate 100% bioavailability.
Mechanistic Pathway of the Covalent Probe

Once in systemic circulation, targeted covalent inhibitors (TCIs) rely on a two-step binding mechanism ()[3]. The lipophilic benzyl moiety drives tissue penetration and non-covalent affinity to the target pocket. Once properly oriented, the electrophilic α-carbon of the chloroacetamide undergoes an SN​2 nucleophilic attack by a proximate target cysteine thiolate, resulting in irreversible target silencing.

Pathway Admin In Vivo Administration (IP / PO / IV) Absorb Systemic Absorption (Plasma Distribution) Admin->Absorb Vehicle Dispersion Tissue Tissue Penetration (Driven by LogP ~2.8) Absorb->Tissue Capillary Diffusion Bind Target Recognition (Non-covalent Affinity) Tissue->Bind Target Engagement Covalent Covalent Modification (Cysteine Alkylation) Bind->Covalent SN2 Reaction

In vivo pharmacokinetic and covalent binding pathway of the chloroacetamide probe.

References

  • Strickley, R.G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL: [Link]

  • Singh, J., Petter, R.C., Baillie, T.A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL:[Link]

  • Diehl, K.H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J.M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. URL:[Link]

Sources

Application

Application Note: Cysteine Labeling Assay Protocol for 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide

Introduction & Mechanistic Rationale The expansion of the druggable proteome relies heavily on the discovery of ligandable hotspots—regions within proteins that can be targeted by small molecules. Covalent fragment-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The expansion of the druggable proteome relies heavily on the discovery of ligandable hotspots—regions within proteins that can be targeted by small molecules. Covalent fragment-based drug discovery (FBDD) has emerged as a premier strategy for this, utilizing electrophilic "scout fragments" to map reactive cysteines across the proteome [1].

2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide is a highly specialized electrophilic scout fragment designed for chemoproteomic screening. Understanding its structural causality is critical for assay design:

  • The Warhead (2-chloroacetamide): Unlike iodoacetamides, which are hyper-reactive and prone to pan-alkylation (including off-target modification of lysines, histidines, and up to 40% oxidation of methionines), chloroacetamides possess a "Goldilocks" reactivity profile. They are stable enough to avoid excessive background noise but reactive enough to undergo an SN​2 nucleophilic substitution with hyper-reactive, functionally significant cysteines [1, 2].

  • The Recognition Motif (5-chloro-2-methoxybenzyl): The non-covalent moiety drives binding pocket selectivity prior to covalent bond formation. The 2-methoxy group acts as a hydrogen bond acceptor, while the 5-chloro substitution provides lipophilic bulk to anchor the fragment into hydrophobic sub-pockets.

To evaluate the proteome-wide engagement of this fragment, we utilize Competitive Activity-Based Protein Profiling (ABPP) .

Assay Principle: The Self-Validating Competitive ABPP System

The competitive ABPP workflow is an inherently self-validating system. It does not measure fragment binding directly; instead, it measures the prevention of binding by a broad-spectrum, highly reactive probe (such as Iodoacetamide-alkyne, IA-alkyne).

The Causal Logic:

  • The proteome is incubated with the chloroacetamide fragment. If the fragment successfully engages a specific cysteine pocket, it forms an irreversible covalent thioether bond.

  • A broad-spectrum IA-alkyne probe is subsequently added. It will label all remaining free cysteines but is sterically and covalently blocked from labeling the fragment-engaged cysteines.

  • The readout is a loss of signal in the mass spectrometer. Because the system relies on a quantitative ratio (DMSO control vs. Fragment-treated), false positives caused by non-specific protein aggregation or precipitation are mathematically normalized out by internal isotopic or Tandem Mass Tag (TMT) controls [3].

ReactionPathway Target Protein Target (Nucleophilic Cys-SH) Adduct Covalent Thioether Adduct (Target Engagement) Target->Adduct SN2 Reaction Fragment 2-chloro-N-[(5-chloro-...) acetamide] Fragment->Adduct -HCl Probe IA-Alkyne Probe (Broad-Spectrum) Adduct->Probe Steric/Covalent Blockade

Reaction pathway of cysteine alkylation and subsequent probe blockade.

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for label-free quantification (LFQ) or TMT-based LC-MS/MS analysis.

Phase 1: Native Cell Lysis

Critical Insight: Do not use reducing agents (DTT, TCEP, or β -mercaptoethanol) during lysis. Free thiols in these reagents will immediately react with and quench the chloroacetamide fragment, resulting in false negatives.

  • Harvest cells (e.g., HEK293T or target cell line) at 80% confluency. Wash 3x with ice-cold PBS.

  • Resuspend in native lysis buffer: PBS containing MS-grade protease inhibitor cocktail (EDTA-free).

  • Lyse via probe sonication (3 cycles of 10s ON / 30s OFF) on ice.

  • Clarify lysate by centrifugation at 16,000 x g for 10 min at 4°C.

  • Quantify protein concentration using a BCA assay. Normalize all samples to 2 mg/mL.

Phase 2: Fragment Incubation (Competition)
  • Aliquot 1 mg of protein per condition (DMSO control vs. Fragment).

  • Add 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide (from a 50 mM DMSO stock) to a final concentration of 50 µM. Ensure final DMSO concentration is ≤ 1% v/v.

  • Incubate at 37°C for 1 to 2 hours with gentle rotation to allow the SN​2 reaction to reach equilibrium.

Phase 3: Probe Labeling & Click Chemistry
  • Add IA-alkyne probe to a final concentration of 100 µM to all samples. Incubate for 1 hour at room temperature in the dark.

  • Initiate Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding the following reagents sequentially (vortexing between each addition):

    • Biotin-azide (100 µM final)

    • TCEP (1 mM final, freshly prepared)

    • TBTA ligand (100 µM final)

    • CuSO4​ (1 mM final)

  • React for 1 hour at room temperature.

Phase 4: Protein Precipitation & Enrichment

Critical Insight: Methanol/Chloroform precipitation is mandatory here. It removes unreacted IA-alkyne and Biotin-azide, preventing non-specific background labeling on the streptavidin beads.

  • Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of ddH2​O . Vortex vigorously and centrifuge at 5,000 x g for 10 min.

  • Discard the upper aqueous layer. Wash the protein disk at the interface 3x with ice-cold methanol.

  • Resuspend the protein pellet in 1.2% SDS in PBS with sonication. Dilute with PBS to a final SDS concentration of 0.2%.

  • Add 50 µL of pre-washed Streptavidin agarose beads. Rotate overnight at 4°C.

Phase 5: On-Bead Digestion & LC-MS/MS
  • Wash beads sequentially with 1% SDS, 4 M Urea, and PBS to remove non-covalently bound proteins.

  • Reduce (10 mM DTT, 30 min, 37°C) and alkylate (20 mM Iodoacetamide, 30 min, RT, dark) the bead-bound proteins.

  • Perform on-bead digestion using MS-grade Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Elute peptides, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS.

Workflow Step1 1. Native Cell Lysis (Preserve Cys Reactivity) Step2 2. Fragment Incubation (Covalent Engagement) Step1->Step2 Step3 3. Probe Labeling (IA-Alkyne tags free Cys) Step2->Step3 Step4 4. CuAAC Click Chemistry (Biotin-Azide Conjugation) Step3->Step4 Step5 5. Streptavidin Enrichment (Isolate Labeled Peptides) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Competition Ratio) Step5->Step6

Step-by-step competitive ABPP workflow for covalent fragment screening.

Data Presentation & Interpretation

The primary metric of success in competitive ABPP is the Competition Ratio (CR) , calculated by dividing the MS intensity of a specific cysteine-containing peptide in the DMSO control by its intensity in the fragment-treated sample.

Because the system normalizes against total protein input, a high CR definitively proves that the 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide fragment outcompeted the IA-alkyne probe for that specific active site.

Table 1: Quantitative Interpretation of Competition Ratios (CR)

Competition Ratio (CR) Log2​ (CR)Target Engagement (%)Interpretation & Next Steps
< 2.0 < 1.0< 50%Non-target / Background noise. The fragment lacks affinity for this pocket. No further action.
2.0 - 4.0 1.0 - 2.050% - 75%Weak engagement. The 5-chloro-2-methoxybenzyl moiety provides partial recognition. Consider structural optimization.
> 4.0 > 2.0> 75%High-confidence hit. Standard threshold for ligandability [1]. Validate via dose-response assays.
> 10.0 > 3.3> 90%Near-complete occupancy. Ideal candidate for elaboration into a fully functionalized covalent inhibitor.

References

  • Title: Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries Source: Nature Biotechnology, 39, 630–641 (2021). URL: [Link]

  • Title: Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots Source: Current Opinion in Biotechnology, 43, 25-33 (2017). URL: [Link]

  • Title: Proteome-wide covalent ligand discovery in native biological systems Source: Nature, 534, 570–574 (2016). URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide Synthesis

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for the N-chloroacetylation of 5-chloro-2-methoxybenzylamine using chloroacetyl chloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for the N-chloroacetylation of 5-chloro-2-methoxybenzylamine using chloroacetyl chloride. Designed for process chemists and researchers, this document addresses the specific kinetic bottlenecks of this reaction, providing field-proven, self-validating protocols to maximize yield and purity.

Reaction Pathway & Mechanistic Bottlenecks

The synthesis of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide relies on the nucleophilic attack of the primary benzylamine onto the highly reactive acyl carbon of chloroacetyl chloride (CAC). While the primary pathway is straightforward, the reaction microenvironment must be strictly controlled to prevent two competing side reactions: the hydrolysis of the acylating agent and the over-acylation of the product[1][2].

ReactionPathway A 5-chloro-2-methoxybenzylamine (Primary Amine) C Tetrahedral Intermediate (Exothermic) A->C B Chloroacetyl Chloride (Acylating Agent) B->C E Chloroacetic Acid (Hydrolysis Byproduct) B->E + H2O (Hydrolysis) D 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide (Target Product) C->D - HCl F Di-acylated Impurity (Over-reaction) D->F + Excess B (Over-acylation)

Figure 1: Kinetic pathways and competing side reactions in N-chloroacetylation.

Frequently Asked Questions (FAQs)

Q1: My conversion is plateauing at 70%, and I recover unreacted 5-chloro-2-methoxybenzylamine. Why? A1: This is a classic symptom of acylating agent hydrolysis. Aliphatic acid chlorides like chloroacetyl chloride hydrolyze rapidly in the presence of water or hydroxide ions. If your reaction temperature exceeds 5 °C during addition, the kinetic rate of CAC hydrolysis to chloroacetic acid outpaces the amidation of your benzylamine[1]. Causality & Solution: Heat accelerates hydrolysis exponentially. Ensure strict temperature control (0–5 °C) during the dropwise addition of CAC. Compensate for unavoidable trace hydrolysis by using a slight stoichiometric excess of CAC (1.1 to 1.15 equivalents).

Q2: LC-MS analysis shows a +76 Da impurity relative to the target mass. What is this, and how do I prevent it? A2: A mass increase of +76 Da (equivalent to a C2​H2​ClO addition minus a proton) indicates di-acylation, forming a tertiary imide. This occurs when the newly formed secondary amide acts as a nucleophile and reacts with a second equivalent of CAC. Causality & Solution: This side reaction is exacerbated by using a large excess of strong, homogeneous organic bases (like triethylamine or DMAP) which deprotonate the amide nitrogen, drastically increasing its nucleophilicity. Switch to a biphasic Schotten-Baumann system (e.g., 2-MeTHF and aqueous NaOH). The biphasic interface physically separates the organic-soluble product from the strong aqueous base, preventing amide deprotonation and subsequent over-acylation[2].

Q3: The reaction mixture turns dark brown and yields a resinous crude product. What went wrong? A3: N-acylation with acyl chlorides is highly exothermic. Localized heating from rapid reagent addition causes the starting materials to oxidize or polymerize into insoluble resins[1]. Causality & Solution: Rapid addition overwhelms the cooling capacity of the vessel. Dilute the CAC in your reaction solvent prior to addition. Use an addition funnel to introduce the reagent dropwise over 15–30 minutes while maintaining vigorous mechanical stirring to dissipate heat.

Optimization Data: Base and Solvent Selection

Selecting the correct microenvironment is critical for chemoselectivity. The table below synthesizes the expected outcomes of various reaction conditions based on established N-chloroacetylation protocols[2][3].

Solvent SystemBase SelectionTemperature ProfileExpected ConversionPurity / Impurity Profile
Dichloromethane (DCM)Triethylamine (TEA, 1.2 eq)0 °C → 25 °C75 - 85%Moderate (Prone to di-acylation and ketene formation)
2-Methyltetrahydrofuran / H2​O Aqueous NaOH (1.5 eq)0 °C → 20 °C> 90%High (Biphasic system suppresses di-acylation)
0.1 M Phosphate Buffer (pH 7.4)None (Buffer acts as scavenger)Room Temp (20 °C)> 95%Excellent (Green chemistry; product precipitates directly)

Standard Operating Procedure: Optimized Biphasic Workflow

To ensure a self-validating and scalable protocol, we recommend the biphasic Schotten-Baumann approach using 2-MeTHF. This method maximizes atom economy, prevents over-acylation, and simplifies downstream purification[2].

ExperimentalWorkflow Step1 1. Dissolution Amine in 2-MeTHF Step2 2. Base Addition Aq. NaOH (Biphasic) Step1->Step2 Step3 3. Cooling 0-5 °C Ice Bath Step2->Step3 Step4 4. Acylation Dropwise CAC Step3->Step4 Step5 5. Phase Separation Extract Organic Step4->Step5 Step6 6. Crystallization Precipitate Product Step5->Step6

Figure 2: Step-by-step biphasic Schotten-Baumann experimental workflow.

Step-by-Step Methodology:

  • Dissolution: Charge a clean, dry reaction vessel with 5-chloro-2-methoxybenzylamine (1.0 eq, 10 mmol) and 2-methyltetrahydrofuran (2-MeTHF) (20 mL). Stir to ensure complete dissolution.

  • Base Introduction: Add a 50% aqueous sodium hydroxide solution (1.5 eq, 15 mmol) diluted in 5 mL of process water.

  • Thermal Equilibration: Submerge the vessel in an ice-salt bath. Initiate vigorous mechanical stirring (crucial for maximizing the surface area of the biphasic interface) and allow the internal temperature to reach 0–5 °C.

  • Controlled Acylation: Dissolve chloroacetyl chloride (1.1 eq, 11 mmol) in 5 mL of 2-MeTHF. Add this solution dropwise via an addition funnel over 20 minutes.

    • Self-Validation Check: Monitor the internal thermometer; if the temperature exceeds 5 °C, pause the addition. The cooling capacity must outpace the exothermic heat generation to prevent CAC hydrolysis[1].

  • Maturation: Once addition is complete, remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for an additional 30–45 minutes. Monitor completion via TLC or HPLC.

  • Phase Separation & Washing: Halt stirring and allow the phases to separate. Extract the organic (2-MeTHF) layer. Wash the organic layer twice with water to remove any residual chloroacetate anions, which can otherwise cause downstream alcoholic impurities during concentration[2].

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under vacuum. The target 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide can be recrystallized from a suitable solvent (e.g., heptane/MTBE or ethanol) to yield an analytically pure white solid.

References

  • Optimization of Reaction Temperature for Chloroacetylation of Amines, BenchChem. 1

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions, Taylor & Francis. 3

  • Route Development and Bulk Synthesis of CP-865569, ACS Publications.2

Sources

Optimization

reducing off-target binding 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide

Topic: Troubleshooting and Reducing Off-Target Binding for 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide Welcome to the Covalent Ligand Discovery Support Center. As a Senior Application Scientist, I have designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting and Reducing Off-Target Binding for 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide

Welcome to the Covalent Ligand Discovery Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot off-target liabilities associated with α -chloroacetamide-based electrophilic probes.

This guide specifically addresses the optimization of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide , a targeted covalent fragment. While the 5-chloro-2-methoxybenzyl moiety provides the structural basis for non-covalent recognition, the α -chloroacetamide warhead is intrinsically reactive toward nucleophilic thiols. Without careful assay design, this dual nature can lead to rampant off-target alkylation.

Mechanistic Grounding: The Causality of Off-Target Binding

To eliminate off-target binding, we must first understand the kinetics of targeted covalent inhibitors (TCIs). Covalent binding is a two-step process governed by the equation: E+I⇌E⋅I→E−I .

  • Reversible Recognition ( KI​ ): The 5-chloro-2-methoxybenzyl group docks into the target pocket. A lower KI​ means higher non-covalent affinity.

  • Irreversible Alkylation ( kinact​ ): The α -chloroacetamide undergoes an SN​2 reaction with a proximal nucleophile (typically a cysteine thiolate) .

The Root Cause of Off-Target Binding: α -chloroacetamides possess a relatively high intrinsic electrophilicity compared to acrylamides . If the non-covalent affinity ( KI​ ) for the primary target is weak, researchers often mistakenly increase the probe concentration. This mass action drives pseudo-first-order non-specific alkylation of highly abundant cellular thiols (e.g., Glutathione, Human Serum Albumin, and hyper-reactive off-target cysteines) .

G E Target Protein [E] EI Non-Covalent Complex [E·I] E->EI k_on I Chloroacetamide Probe [I] I->EI k_on OffTarget Off-Target Proteins (e.g., GSH, abundant thiols) I->OffTarget Non-specific alkylation (High Dose) EI->E k_off (K_I) EI_cov Covalent Adduct [E-I] EI->EI_cov k_inact (Irreversible)

Two-step kinetic model of covalent inhibition and off-target alkylation pathways.

Quantitative Data: Optimizing the Assay Window

To minimize off-target liabilities, you must leverage the time-dependency of covalent inhibitors . The table below summarizes how manipulating assay parameters directly influences the signal-to-noise ratio of your target engagement.

Table 1: Kinetic Parameters and Off-Target Liability Profiling
Assay ConditionProbe ConcentrationIncubation TimeTarget OccupancyOff-Target LabelingRecommended Action
High Dose / Short Time 10.0 µM15 min>90%High Avoid. Drives non-specific SN​2 reactions.
Low Dose / Long Time 0.1 µM120 min>90%Low Optimal. Allows kinact​ to drive specific labeling.
Scavenger-Rich Buffer 1.0 µM60 min<10%N/AAvoid. DTT/GSH depletes the chloroacetamide.
Competitor Pre-treatment 0.5 µM60 min<5%LowRequired. Validates on-target specificity.

Troubleshooting Guides & Step-by-Step Methodologies

Workflow A: Establishing a Self-Validating Cellular Assay

If you are observing toxicity or broad labeling in cell lysates, your assay may be capturing off-target noise. Every protocol utilizing 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide must be designed as a self-validating system to prove target specificity.

Step-by-Step Protocol:

  • Synthesize a Non-Reactive Control: Generate an analog where the α -chloro group is replaced by a hydrogen (yielding an unreactive acetamide).

  • Prepare Three Parallel Arms:

    • Arm 1 (Active): Treat cells/lysate with the active chloroacetamide probe (e.g., 0.5 µM).

    • Arm 2 (Control): Treat with the non-reactive acetamide analog (0.5 µM). If this arm exhibits the same biological phenotype or labeling profile, your readout is driven by non-covalent off-target toxicity, not specific covalent engagement.

    • Arm 3 (Competitive Blockade): Pre-incubate the sample with a known, well-characterized reversible inhibitor of your target (at 10x IC50​ ) for 30 minutes before adding the active covalent probe.

  • Analyze: A true on-target signal will be present in Arm 1, absent in Arm 2, and completely outcompeted in Arm 3.

Workflow B: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

If off-target binding persists at low doses, you must identify the specific liability proteins to guide future structural optimization. We recommend isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) .

Step-by-Step Protocol:

  • Alkyne Tagging: Synthesize an alkyne-tagged derivative of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide (e.g., by appending a terminal alkyne to the methoxy group).

  • Proteome Incubation: Incubate the alkyne-probe with native cell lysates (1 µM for 1 hour).

  • Click Chemistry (CuAAC): React the labeled proteome with a biotin-azide capture reagent using Copper(I)-catalyzed alkyne-azide cycloaddition.

  • Enrichment & Digestion: Isolate labeled proteins using streptavidin-agarose beads. Wash stringently (1% SDS, 8M urea) to remove all non-covalently bound proteins. Digest on-bead with trypsin.

  • LC-MS/MS: Analyze the peptides to identify the exact off-target cysteines being alkylated.

ABPP Step1 1. Lysate Incubation (Alkyne-Probe) Step2 2. Click Chemistry (Biotin-Azide + CuAAC) Step1->Step2 Step3 3. Streptavidin Enrichment & Trypsin Digestion Step2->Step3 Step4 4. LC-MS/MS Analysis (Identify Off-Targets) Step3->Step4

Activity-Based Protein Profiling (ABPP) workflow for off-target identification.

Frequently Asked Questions (FAQs)

Q: Why does the IC50​ of my compound shift dramatically depending on how long I incubate it? A: Because 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide is a covalent inhibitor, its potency is time-dependent. IC50​ is not a valid metric for covalent drugs; it will continuously drop as the irreversible kinact​ reaction progresses over time. You should measure kinact​/KI​ instead . To reduce off-target binding, rely on longer incubations at lower concentrations rather than short incubations at high concentrations.

Q: Can I use DTT or β -mercaptoethanol in my biochemical assay buffer? A: No. α -chloroacetamides are highly reactive toward free thiols. Reducing agents like DTT, β -mercaptoethanol, or high concentrations of Glutathione (GSH) will act as nucleophilic scavengers, rapidly depleting your compound from the buffer before it can reach the target. If a reducing environment is absolutely required for your protein's stability, switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

Q: I am seeing broad, smeared bands on my in-gel fluorescence assay. How do I clean this up? A: A smeared band profile is the hallmark of indiscriminate chloroacetamide alkylation. First, ensure you are washing your samples thoroughly to remove non-covalent aggregates. Second, titrate your probe concentration down (try 10 nM to 100 nM). The 5-chloro-2-methoxybenzyl group should provide enough specific affinity ( KI​ ) to anchor the probe to your target at low nanomolar concentrations, while the low dose will starve the weaker, non-specific off-target interactions.

Q: If assay optimization fails, can I alter the chemical structure? A: Yes. If the off-target liability is too severe, the intrinsic reactivity of the warhead must be dampened. You can replace the α -chloroacetamide with a less reactive electrophile, such as an acrylamide or an α -fluoroacetamide, which require a much more perfectly aligned target cysteine to react . Alternatively, optimize the 5-chloro-2-methoxybenzyl moiety to improve the non-covalent KI​ , which allows you to dose the compound even lower.

References

  • Gai, C., et al. "Advanced approaches of developing targeted covalent drugs." RSC Medicinal Chemistry.[Link]

  • You, M., et al. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery." JACS Au.[Link]

  • Huang, F., et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules.[Link]

  • Basu, R., & Fletcher, S. "Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors." RSC Chemical Biology.[Link]

Troubleshooting

Technical Support Center: Mitigating DMSO-Induced Artifacts in Cellular Assays with 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Dimethyl Sulfoxide (DMSO) toxicity and other solvent-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Dimethyl Sulfoxide (DMSO) toxicity and other solvent-induced artifacts while working with poorly soluble compounds, specifically focusing on 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and alternative protocols to ensure the integrity and reproducibility of your experimental data.

The Underlying Challenge: The Solvent's Double-Edged Sword

The study of novel chemical entities like 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide is often hampered by their poor aqueous solubility.[1][2][3][4] This physical property necessitates the use of organic solvents to create stock solutions for use in cell-based assays. DMSO is the most common choice due to its broad solvation power and perceived low toxicity.[5][6]

However, DMSO is not biologically inert.[7] Even at concentrations traditionally considered "safe," it can induce a wide range of cellular effects, from subtle changes in gene expression and signaling pathways to overt cytotoxicity.[7][8][9] These off-target effects of the solvent can confound experimental results, making it difficult to distinguish the true biological activity of the test compound from a solvent-induced artifact. This guide provides a systematic approach to recognizing, understanding, and overcoming these challenges.

1.1. Mechanisms of DMSO-Induced Cellular Interference

DMSO's effects are multifaceted and depend heavily on concentration, exposure duration, and the specific cell type being studied.[10][11]

  • Membrane Perturbation: As an amphipathic molecule, DMSO can insert into the phospholipid bilayer of cell membranes, increasing permeability and forming transient pores.[6][12] This can disrupt cellular homeostasis and lead to cytotoxicity at higher concentrations.

  • Induction of Apoptosis: At concentrations above 1% (and sometimes lower depending on the cell line), DMSO can trigger programmed cell death through the activation of caspase cascades.[12][13][14]

  • Alteration of Signaling Pathways: Even at very low, sub-toxic concentrations (<0.1%), DMSO can heterogeneously affect signal transduction pathways, altering the phosphorylation state of kinases and their downstream substrates.[8] This can fundamentally change the cellular context in which your compound is being tested.

  • Epigenetic and Transcriptional Changes: Studies have revealed that DMSO can induce significant alterations in the epigenetic landscape and microRNA expression, leading to widespread changes in cellular processes.[7]

DMSO DMSO Vehicle Membrane Cell Membrane Perturbation DMSO->Membrane Disrupts Integrity Signaling Signaling Pathway (e.g., Kinase Cascade) DMSO->Signaling Off-Target Modulation Gene Gene Expression (Epigenetic Changes) DMSO->Gene Alters Transcription Response Observed Cellular Response Membrane->Response Signaling->Response Gene->Response Compound Test Compound (2-chloro-N-...acetamide) Target Intended Biological Target Compound->Target On-Target Binding Target->Response

Caption: DMSO can confound results by directly impacting multiple cellular processes.

Frequently Asked Questions (FAQs)

Q1: My vehicle control (DMSO only) is showing a significant biological effect. What is happening?

A: This is a classic sign that the concentration of DMSO is too high for your specific cell line and assay conditions. Many cell lines exhibit sensitivity to DMSO at concentrations as low as 0.1-0.5%.[10][11] The effect you are seeing could be cytotoxicity, reduced proliferation, or modulation of the specific pathway you are studying.[8][15] The first step is to perform a dose-response curve with DMSO alone to determine the maximum non-interfering concentration (see Protocol 1).

Q2: What is the absolute maximum concentration of DMSO I should use?

A: While a common rule of thumb is to keep the final DMSO concentration below 0.1%, this is not a universal rule.[16] As the table below summarizes, sensitivity is highly variable. For sensitive cell types like hematopoietic or embryonic stem cells, you may need to go even lower.[12] For short-term exposures (e.g., <24 hours) in robust cell lines, concentrations up to 0.5% may be tolerated, but this MUST be validated.[10][11]

DMSO ConcentrationGeneral Cellular Response & RecommendationsSupporting Sources
> 1.0% Acutely Cytotoxic. Induces apoptosis, necrosis, and significant membrane damage. Avoid for all cell-based assays.[10][12][13][14]
0.5% - 1.0% High Risk of Artifacts. Often inhibits proliferation and can cause mitochondrial damage. Use only if absolutely necessary for short durations and with extensive validation.[11][17]
0.1% - 0.5% Caution Zone. Considered acceptable in many protocols, but can still cause subtle off-target effects on signaling and gene expression. The effect is cell-line dependent.[8][9][11]
< 0.1% Generally Considered Safe. This range is the recommended target for most assays to minimize solvent-induced artifacts.[10][16]

Q3: My compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. What can I do?

A: This is a common issue known as "kinetic solubility." The compound is soluble in 100% DMSO but crashes out when the solvent polarity changes drastically upon dilution.[18] To mitigate this, try a serial dilution method. Instead of adding the DMSO stock directly to the full volume of media, perform one or more intermediate dilution steps in media or PBS. This gradual change in solvent composition can often keep the compound in solution. If this fails, you likely need to explore alternative formulation strategies (see Section 4.2).

Q4: How can I be sure the effect I'm seeing is from my compound and not the DMSO?

A: The key is rigorous controls. Every experiment must include:

  • Untreated Control: Cells with no treatment.

  • Vehicle Control: Cells treated with the exact same final concentration of DMSO (or other solvent) as your test compound wells. The response from your test compound should be statistically compared against the vehicle control, not the untreated control. If the vehicle control shows a significant difference from the untreated control, your DMSO concentration is confounding the experiment, and you must lower it.[19]

Q5: Are there any direct replacements for DMSO?

A: Yes, several alternatives are being explored. One promising green solvent is Cyrene™ (dihydrolevoglucosenone), which has comparable solvation properties to DMSO but, in some systems, has shown lower biological interference.[5][20][21][22] However, like DMSO, any new solvent must be thoroughly validated for compatibility with your specific assay and cell line before adoption. Other strategies involve eliminating the need for a harsh organic solvent altogether by using formulation aids like cyclodextrins or lipid-based delivery systems.[1][2][3][23]

Troubleshooting Guide: Common Assay Problems
ProblemProbable Cause(s)Recommended Solution(s)
High Background Signal in All Wells (including vehicle) 1. DMSO is interfering with the assay chemistry or detection reagents. 2. Compound or DMSO is causing cellular stress, leading to non-specific signaling. 3. Sub-optimal blocking or washing steps in immunoassays.[24][25][26]1. Run the assay with all components except cells to check for direct chemical interference. 2. Lower the final DMSO concentration. 3. Optimize blocking buffer and increase the number and duration of wash steps.[26][27]
Poor Reproducibility Between Replicate Wells 1. Inconsistent compound precipitation upon dilution. 2. Inaccurate pipetting of small volumes of viscous DMSO stock. 3. Edge effects on the plate due to differential evaporation.[26]1. Prepare a master mix of the final compound dilution in media and then aliquot to replicate wells. 2. Use reverse-pipetting for viscous DMSO stocks. Ensure stock is at room temperature. 3. Do not use the outer wells of the plate, or fill them with sterile PBS/media to create a humidity barrier.
Cell Morphology Changes in Vehicle Control Wells 1. DMSO concentration is causing osmotic stress or cytotoxic effects. 2. The DMSO stock has degraded or absorbed water. DMSO is highly hygroscopic.[28][29]1. Immediately perform a DMSO dose-response assay to find a non-toxic concentration (Protocol 1). 2. Use fresh, anhydrous, cell-culture grade DMSO. Aliquot stock upon opening to minimize water absorption.
Compound Appears Less Potent Than Expected 1. Compound is precipitating out of solution at the tested concentration. 2. DMSO is antagonizing the compound's mechanism of action through off-target effects.1. Visually inspect the wells for precipitate after dilution. Consider lowering the test concentration or using a formulation strategy (Protocol 3). 2. Test the compound in a different solvent system or formulation to see if potency changes.
Mitigation Strategies & Experimental Protocols

The best approach to dealing with solvent issues follows the "Reduce, Replace, Reformulate" principle.

4.1. Strategy 1: Reduce - Optimizing DMSO Concentration

Before abandoning DMSO, the first step is to determine the highest concentration your cells can tolerate without generating artifacts.

Protocol 1: Determining Maximum Tolerable DMSO Concentration

  • Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your primary assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a 2X concentration series of DMSO in your cell culture medium. For example, create dilutions that will result in final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and 0% (media only).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X DMSO dilutions to the appropriate wells. This will result in a 1X final concentration. Include at least 3-6 replicates for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a sensitive method such as a resazurin-based assay (e.g., alamarBlue) or a luminescent ATP-based assay (e.g., CellTiter-Glo®). Avoid MTT assays if possible, as DMSO can interfere with the formazan crystal solubilization step.

  • Analysis: Plot cell viability (%) versus DMSO concentration. The highest concentration that shows no statistically significant decrease in viability compared to the 0% control is your maximum tolerable concentration. Aim to work at a concentration at least 2-4 fold below this maximum.

4.2. Strategy 2: Replace & Reformulate

If a tolerable DMSO concentration cannot be achieved without compromising compound solubility, alternative strategies are necessary.

Alternative Solvents:

  • Cyrene™: A bio-based solvent that can be a suitable replacement for DMSO.[5][20][21] It must be validated similarly to DMSO (see Protocol 1).

  • Ethanol/Methanol: Can be used for some compounds, but often have higher volatility and toxicity than DMSO.[16] Thorough validation is critical.

Formulation Strategies: For highly insoluble compounds, formulation can dramatically improve aqueous solubility, eliminating the need for high concentrations of organic solvents.[23][30]

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[23] They can encapsulate poorly soluble molecules, like 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, effectively shielding them from the aqueous environment and increasing their solubility.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a stock solution of 45% (w/v) HP-β-CD in sterile water. This is a common concentration for solubilizing hydrophobic compounds.

  • Compound Addition: Weigh the solid 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide and add it to the HP-β-CD solution to achieve the desired stock concentration (e.g., 10 mM).

  • Incubation & Mixing: Vortex the mixture vigorously. Incubate at 37°C for 1-4 hours with intermittent vortexing or sonication to facilitate complex formation. The solution should become clear.

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

  • Assay Dilution: This aqueous stock can now be directly diluted into your cell culture medium.

  • Validation: It is crucial to run a vehicle control with the same final concentration of HP-β-CD to ensure the cyclodextrin itself does not affect your assay outcome.

Decision-Making Workflow for Compound Delivery

When faced with a new, poorly soluble compound, this workflow can guide your experimental design to avoid solvent-induced artifacts.

Start Start: New Compound (2-chloro-N-...acetamide) Solubility Is it soluble in aqueous buffer? Start->Solubility AssayReady Proceed with Assay (Aqueous Dilution) Solubility->AssayReady Yes UseDMSO Prepare 10-20 mM Stock in 100% DMSO Solubility->UseDMSO No CheckPrecip Dilute to final conc. in media. Does it precipitate? UseDMSO->CheckPrecip CheckTox Is final DMSO conc. <0.1%? Run Vehicle Control. CheckPrecip->CheckTox No SerialDilute Use Serial Dilution Method in Media CheckPrecip->SerialDilute Yes ToxResult Is Vehicle Control Toxic or shows artifacts? CheckTox->ToxResult ReplaceSolvent Strategy: Replace/Reformulate (e.g., Cyclodextrin, Cyrene™) CheckTox->ReplaceSolvent Cannot get conc. low enough ToxResult->AssayReady No ReduceDMSO Reduce DMSO Conc. (Higher stock conc. or lower final conc.) ToxResult->ReduceDMSO Yes ReduceDMSO->CheckTox SerialDilute->CheckTox

Caption: A systematic workflow for selecting an appropriate compound delivery method.

References
  • Galbiati, V., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI. [Link]

  • Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]

  • OriCell. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. OriCell. [Link]

  • Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC. [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. [Link]

  • Paradkar, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. University of Strathclyde. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? r/Chempros. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]

  • Santos, N. C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • El-Saber, B., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. [Link]

  • Hu, T., et al. (2020). DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells. ProQuest. [Link]

  • ResearchGate. (2025). In situ DMSO hydration measurements of HTS compound libraries. ResearchGate. [Link]

  • ResearchGate. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays? ResearchGate. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • PubMed. (2024). Use of Cyrene™, as an alternative to dimethyl sulfoxide, as a diluent for Melatonin to determine its in vitro antimicrobial capacity. PubMed. [Link]

  • Reddit. (2024). Avoiding toxic DMSO concentrations in cell culture. r/labrats. [Link]

  • PubMed. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. PubMed. [Link]

  • PubMed. (2020). Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells. PubMed. [Link]

  • BioDuro. (2025). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. BioDuro. [Link]

  • de-Jesus-Viera, A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • Al-Sammarraie, N., et al. (2020). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. [Link]

  • Semantic Scholar. (2021). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis. Semantic Scholar. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova. [Link]

  • MOJ Cell Science & Report. (2016). Removal of potentially cytotoxic DMSO from cell therapy cryopreservation formulations. MOJ Cell Science & Report. [Link]

  • Spangenberg, T. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]

  • Al-Bayati, Z. H. H., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • NIH. (2014). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC. [Link]

  • Astor Scientific. (2026). High Background in ELISA: Causes, Fixes, and Tips. Astor Scientific. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • U-CyTech. (n.d.). Troubleshooting T cell ELISPOT assay. U-CyTech. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

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Optimization

Technical Support Center: Minimizing Hydrolysis of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide

Welcome to the dedicated technical support guide for 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the hydrolytic stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to minimize degradation and ensure the integrity of your experiments.

I. Understanding the Challenge: The Hydrolysis of a Chloroacetamide

2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, like other chloroacetamides, is susceptible to hydrolysis, a chemical reaction with water that can cleave the amide bond. This process leads to the formation of 2-chloroacetic acid and (5-chloro-2-methoxyphenyl)methanamine, compromising the purity, and potentially the efficacy and safety, of the parent compound. The rate of this degradation is significantly influenced by environmental factors such as pH, temperature, and the solvent system.[1][2][3]

Amides are generally more resistant to hydrolysis than esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which makes the carbonyl carbon less electrophilic.[4] However, the presence of the electron-withdrawing chlorine atom on the acetyl group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The hydrolysis of amides can be catalyzed by both acids and bases.[1][5][6] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[5][7] In basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[1]

Below is a diagram illustrating the general mechanism of acid- and base-catalyzed amide hydrolysis.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A Amide Protonated_Amide Protonated Amide Amide_A->Protonated_Amide H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A H2O Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate_A->Carboxylic_Acid Amine_A Amine Tetrahedral_Intermediate_A->Amine_A Amide_B Amide Tetrahedral_Intermediate_B Tetrahedral Intermediate Amide_B->Tetrahedral_Intermediate_B OH- Carboxylate Carboxylate Tetrahedral_Intermediate_B->Carboxylate Amine_B Amine Tetrahedral_Intermediate_B->Amine_B

Caption: General mechanisms of acid- and base-catalyzed amide hydrolysis.

II. Troubleshooting Guide: Addressing Hydrolysis in Your Experiments

This section is designed to help you identify and resolve common issues related to the hydrolysis of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide.

Observed Issue Potential Cause Recommended Action Scientific Rationale
Loss of parent compound over time in aqueous solution Hydrolysis of the amide bond.- Adjust the pH of the solution to near neutral (pH 6-8).- Store solutions at lower temperatures (2-8°C or frozen).- Prepare fresh solutions before use.Chloroacetamides are generally more stable at a neutral pH.[3] Both acidic and basic conditions catalyze hydrolysis.[1][3][8] Lower temperatures significantly reduce the rate of chemical reactions, including hydrolysis.[8][9][10]
Appearance of new peaks in HPLC analysis corresponding to degradation products Formation of 2-chloroacetic acid and (5-chloro-2-methoxyphenyl)methanamine.- Confirm the identity of the degradation products using LC-MS.- Perform a forced degradation study to understand the degradation profile under various stress conditions (acid, base, heat).LC-MS is a powerful tool for identifying unknown compounds by providing both retention time and mass-to-charge ratio information.[8][10] Forced degradation studies help to establish the degradation pathways and develop stability-indicating analytical methods.[3]
Inconsistent results between experimental runs Variable rates of hydrolysis due to inconsistent experimental conditions.- Standardize the pH, temperature, and solvent composition for all experiments.- Use buffers to maintain a stable pH.[11]The rate of hydrolysis is highly sensitive to changes in pH and temperature.[8][9] Buffers resist changes in pH, ensuring a more stable chemical environment for the compound.
Precipitate formation in solution Formation of less soluble degradation products or pH-dependent solubility changes.- Analyze the precipitate to determine its identity.- Re-evaluate the formulation and consider the use of co-solvents or other excipients to improve solubility and stability.The degradation products may have different solubility profiles than the parent compound. Understanding the composition of the precipitate is crucial for troubleshooting.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing solutions of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide?

Q2: How does temperature affect the stability of this compound?

A2: The rate of hydrolysis is strongly dependent on temperature.[8][10] As a general rule, for every 10°C increase in temperature, the rate of many chemical reactions, including hydrolysis, can double or triple. Therefore, it is crucial to store both solid material and solutions at controlled, cool temperatures. For long-term storage of solutions, freezing (-20°C or -80°C) is often recommended to halt hydrolytic degradation.[3]

Q3: Are there any solvents I should avoid when working with this compound?

A3: While the primary concern is hydrolysis in aqueous solutions, the choice of co-solvents is also important. Protic solvents, especially under acidic or basic conditions, can participate in solvolysis reactions. For instance, in the presence of alcohols like methanol or ethanol under acidic conditions, there is a risk of transesterification, although this is less common with amides compared to esters.[2] It is best to use aprotic solvents if the experimental design allows, or to minimize the water content in your solvent systems.

Q4: How can I monitor the hydrolysis of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of the parent compound and the formation of its hydrolysis products.[3][8][10] An ideal method would be able to separate the parent compound from its potential degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.[8][10][12][13]

Q5: What are the expected hydrolysis products?

A5: The primary hydrolysis of the amide bond would yield 2-chloroacetic acid and (5-chloro-2-methoxyphenyl)methanamine. Depending on the conditions, further degradation of these products could occur.

G Parent 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide Hydrolysis Hydrolysis (H2O, H+ or OH-) Parent->Hydrolysis Product1 2-chloroacetic acid Hydrolysis->Product1 Product2 (5-chloro-2-methoxyphenyl)methanamine Hydrolysis->Product2

Caption: Expected hydrolysis products of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide.

IV. Experimental Protocols

Protocol 1: General Procedure for a pH Stability Study
  • Prepare Buffer Solutions: Prepare a series of buffers covering a pH range of interest (e.g., pH 3, 5, 7, 9, 11).

  • Prepare Stock Solution: Dissolve a known concentration of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubate Samples: Add a small aliquot of the stock solution to each buffer solution to a final desired concentration.

  • Incubate at Controlled Temperature: Store the samples at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation).

  • Analyze Samples at Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quench and Analyze: Quench the reaction if necessary (e.g., by neutralizing the pH or freezing) and analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the pH of maximum stability.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a compound.[3]

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 N HCl at a controlled temperature (e.g., 60°C).[3]

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at a controlled temperature (e.g., 60°C).[3]

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).[3]

  • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light).[3]

Samples from each condition should be analyzed by HPLC and LC-MS to identify and characterize the degradation products.

V. Summary of Recommendations for Minimizing Hydrolysis

Parameter Recommendation Rationale
pH Maintain solutions at a near-neutral pH (6-8). Use buffers for pH control.[11]Minimizes both acid- and base-catalyzed hydrolysis.[1][3][8]
Temperature Store solid compound and solutions in a cool, controlled environment. For long-term storage of solutions, freeze at -20°C or -80°C.[3]Reduces the kinetic rate of hydrolysis.[8][9][10]
Moisture Store solid compound in a desiccated environment and use anhydrous solvents when possible. Protect from high humidity.[2][9][14]Water is a reactant in the hydrolysis reaction.[1]
Light Protect the compound from light, especially UV radiation, by using amber vials or storing in the dark.[3][]Prevents potential photodegradation, which can sometimes catalyze other degradation pathways.
Solution Preparation Prepare aqueous solutions fresh before use whenever possible.[9]Minimizes the time the compound is exposed to conditions that promote hydrolysis.

VI. Logical Workflow for Troubleshooting Hydrolysis

G Start Suspected Hydrolysis (e.g., loss of purity, new peaks) Confirm Confirm Degradation (HPLC time-course study) Start->Confirm Identify Identify Degradants (LC-MS analysis) Confirm->Identify Investigate Investigate Cause Identify->Investigate pH_Check Is pH controlled and optimal? Investigate->pH_Check Temp_Check Is temperature controlled and low? pH_Check->Temp_Check Yes Optimize_pH Optimize pH (pH stability study) pH_Check->Optimize_pH No Moisture_Check Is moisture/water minimized? Temp_Check->Moisture_Check Yes Optimize_Temp Lower Storage/Reaction Temperature Temp_Check->Optimize_Temp No Optimize_Moisture Use Anhydrous Solvents/Desiccants Moisture_Check->Optimize_Moisture No Resolved Problem Resolved Moisture_Check->Resolved Yes Optimize_pH->Resolved Optimize_Temp->Resolved Optimize_Moisture->Resolved

Caption: A logical workflow for troubleshooting the hydrolysis of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide.

References

  • Current time information in West Northamptonshire, GB. Google.
  • Hydrolysis of Amides: Organic Chemistry II Study Guide. Fiveable.
  • Hydrolysis in Pharmaceutical Formul
  • Understanding the chemical basis of drug stability and degrad
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Technical Support Center: Chloroacetamide Stability and Impurity Prevention. Benchchem.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC.
  • How to prevent hydrolysis in a drug. Quora.
  • Three types of hydrolysis and ways to prevent hydrolysis.
  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.
  • the hydrolysis of amides. Chemguide.
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in w
  • Principles of Drug Action 1, Spring 2005, Amides.
  • Chloroacetamide. PubChem - NIH.
  • Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.

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Reference Data & Comparative Studies

Validation

validating target engagement 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide CETSA

Title: Validating Target Engagement of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide: A Comparative Guide to CETSA and Orthogonal Methods As drug discovery increasingly pivots toward targeted covalent inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Target Engagement of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide: A Comparative Guide to CETSA and Orthogonal Methods

As drug discovery increasingly pivots toward targeted covalent inhibitors (TCIs), validating that a small molecule engages its intended target inside a living cell is a non-negotiable milestone. The compound 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide features a classic chloroacetamide warhead—an electrophilic moiety designed to form an irreversible covalent bond with nucleophilic residues, predominantly cysteines, via nucleophilic substitution[1].

However, proving that this specific chloroacetamide engages its target in vivo requires moving beyond biochemical assays. As a Senior Application Scientist, I approach target validation not as a single experiment, but as a self-validating logical system. This guide objectively compares the Cellular Thermal Shift Assay (CETSA) against alternative methodologies (ABPP, DARTS, and SPR) for evaluating the target engagement of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, providing the biophysical rationale, comparative data, and a field-proven experimental protocol.

The Biophysical Rationale: Covalent Binding and Thermal Stabilization

To understand why CETSA is highly effective for chloroacetamide probes, we must examine the kinetics of covalent inhibition. The binding of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide follows a two-step mechanism:

  • Non-covalent recognition ( KI​ ): The 5-chloro-2-methoxyphenyl moiety drives initial affinity and positions the warhead in the binding pocket.

  • Inactivation ( kinact​ ): The chloroacetamide group reacts with a target cysteine, forming an irreversible thioether bond[2].

In a standard CETSA, ligand binding stabilizes the folded state of a protein, shifting its melting temperature ( Tm​ ) higher[3]. Because covalent bond formation effectively locks the protein in its folded conformation, covalent inhibitors typically induce a massive, highly distinct thermal shift compared to reversible binders[4].

G Unbound Target Protein + Probe (Unbound) Reversible Reversible Complex (Driven by KI) Unbound->Reversible Non-covalent recognition Covalent Covalent Adduct (Driven by kinact) Reversible->Covalent Chloroacetamide reacts with Cysteine Thermal Massive Thermal Stabilization (ΔTm) Covalent->Thermal Irreversible lock

Thermodynamic stabilization pathway of target proteins by covalent chloroacetamide probes.

Objective Comparison of Target Engagement Methods

While CETSA is powerful, it is not the only tool available. For a covalent probe like 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, Activity-Based Protein Profiling (ABPP) and Drug Affinity Responsive Target Stability (DARTS) are frequently considered.

  • CETSA: Measures target engagement in intact cells by quantifying the amount of folded protein remaining after heat shock[5]. It is label-free and highly sensitive to the structural rigidity imparted by covalent bonds[4].

  • ABPP: Utilizes a reactive probe (often alkyne-tagged) to compete with the inhibitor for the active site cysteine. It is the gold standard for proving site-specific covalent occupancy but requires complex probe synthesis or specialized mass spectrometry (isoTOP-ABPP)[6].

  • DARTS: Relies on the principle that ligand binding protects the target from limited proteolysis. While useful, the protease susceptibility of a covalently modified protein can be unpredictable, making DARTS less universally sensitive than CETSA[5].

  • SPR (Surface Plasmon Resonance): Provides excellent kinetic data ( kinact​/KI​ ) but is strictly an in vitro method using purified proteins, completely lacking physiological context[3].

Table 1: Quantitative & Qualitative Method Comparison
FeatureCETSAABPP (Competitive)DARTSSPR
Cellular Context Intact Live CellsIntact Cells / LysatesLysates (Primarily)Purified Protein (In Vitro)
Covalent Suitability Excellent (Large ΔTm​ )Gold StandardModerateExcellent (Kinetics only)
Label/Tag Required? No (Label-free)Yes (Reporter Tag)No (Label-free)Yes (Immobilization)
Primary Readout Thermal Shift ( ΔTm​ )Fluorescence / MS PeakProtease ResistanceResonance Units (RU)
Throughput High (with MS or AlphaLISA)MediumLowMedium

The Verdict: For 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, CETSA is the optimal first-line assay because it requires no chemical modification of the probe and operates in live cells. It should ideally be paired with ABPP later in the pipeline to confirm the exact cysteine residue modified.

Experimental Workflow: CETSA for Covalent Engagement

A robust protocol must be a self-validating system. The following methodology for 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide incorporates specific controls to prove that the thermal shift is caused by the covalent mechanism of action, rather than an artifact of cell stress.

G N1 Live Cell Treatment (Covalent Probe) N2 Thermal Gradient (40°C - 70°C) N1->N2 Intact Context N3 Cell Lysis & Centrifugation N2->N3 Denature Unbound N4 Soluble Fraction Analysis (WB/MS) N3->N4 Isolate Folded

Workflow of Cellular Thermal Shift Assay (CETSA) for covalent target engagement.

Step-by-Step Methodology

Step 1: Time-Dependent Cellular Incubation

  • Action: Seed target cells in a 96-well plate. Treat with varying concentrations of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide (e.g., 10 nM to 10 µM) and incubate.

  • Causality Check: Because covalent binding is time-dependent, perform incubations at two time points (e.g., 1 hour and 4 hours). A true covalent inhibitor will show a leftward shift in its apparent EC50​ at the longer time point as the irreversible reaction drives occupancy to completion.

Step 2: Thermal Challenge

  • Action: Wash cells with PBS, resuspend, and distribute into PCR tubes. Subject the aliquots to a temperature gradient (typically 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Rationale: The heat shock provides the thermodynamic energy required to unfold the unliganded protein. The covalent adduct formed by the chloroacetamide will resist this unfolding.

Step 3: Gentle Lysis and Clarification

  • Action: Lyse the cells using a mild, non-denaturing buffer (e.g., TBS with 0.4% NP-40 and protease inhibitors) combined with 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Rationale: Harsh detergents (like SDS) will artificially denature the protein, destroying the thermal shift data. Centrifugation pellets the heat-denatured, aggregated proteins, leaving only the stabilized, folded target protein in the supernatant.

Step 4: Detection and Self-Validation

  • Action: Analyze the soluble fraction via Western Blot or targeted Mass Spectrometry (CETSA-MS).

  • The Self-Validating Control: To definitively prove that the stabilization is due to the chloroacetamide warhead reacting with the target cysteine, run a parallel CETSA using a cell line expressing a Cys-to-Ser mutant of the target protein. If the ΔTm​ disappears in the mutant line, you have unequivocally proven that the engagement relies on the specific covalent mechanism.

Data Interpretation & Troubleshooting

When analyzing the Isothermal Dose-Response Fingerprint (ITDRF) for 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, pay close attention to the plateau of the curve. Covalent inhibitors often exhibit a "flatter" melting curve post-engagement because the protein is chemically cross-linked, preventing standard cooperative unfolding.

Troubleshooting Insight: If you observe target degradation rather than stabilization, the chloroacetamide may be inducing a conformational change that recruits E3 ligases, acting as an unintentional degrader. In such cases, pre-treating the cells with a proteasome inhibitor (e.g., MG132) prior to CETSA will restore the thermal stabilization signal, revealing the true biophysical engagement.

Sources

Comparative

Benchmarking Covalent Electrophiles: Evaluating 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide Against Standard Inhibitors

As covalent fragment-based drug discovery (FBDD) accelerates, selecting the optimal electrophilic warhead is paramount for developing safe and effective targeted covalent inhibitors (TCIs). The test article, 2-chloro-N-[...

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Author: BenchChem Technical Support Team. Date: April 2026

As covalent fragment-based drug discovery (FBDD) accelerates, selecting the optimal electrophilic warhead is paramount for developing safe and effective targeted covalent inhibitors (TCIs). The test article, 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide (hereafter referred to as CCMA ), represents a highly functionalized α -chloroacetamide.

In this technical guide, we objectively benchmark CCMA against standard cysteine-reactive probes—specifically, the highly reactive pan-modifier Iodoacetamide (IAA) and a moderately reactive standard Aryl Acrylamide. By evaluating intrinsic reactivity, target engagement, and proteome-wide selectivity, this guide provides a comprehensive framework for utilizing CCMA in covalent drug discovery.

Mechanistic Rationale & Causality

Chloroacetamides target nucleophilic cysteine residues via an SN​2 substitution mechanism. The intrinsic reactivity of CCMA is governed by the electron-withdrawing nature of the chloroacetamide group, which is sterically and electronically modulated by the bulky, electron-rich 5-chloro-2-methoxybenzyl substituent.

This structural tuning aims to achieve a "Goldilocks" reactivity profile: reactive enough to capture transient binding interactions in a shallow protein pocket, but stable enough to avoid indiscriminate proteome-wide alkylation[1].

SN2_Mechanism Cys Target Cysteine (Thiolate, -S⁻) Transition Sₙ2 Transition State [S···C···Cl]⁻ Cys->Transition Nucleophilic Attack CCMA CCMA (α-chloroacetamide) CCMA->Transition Electrophile Adduct Covalent Adduct (Thioether) Transition->Adduct Bond Formation Leaving Chloride Ion (Cl⁻) Transition->Leaving Leaving Group Departure

Schematic of the SN2 covalent modification pathway between a target cysteine thiolate and CCMA.

Quantitative Benchmarking Panel

To objectively evaluate CCMA, we benchmark its intrinsic reactivity and proteomic selectivity against standard inhibitors. Intrinsic reactivity is measured via a Glutathione (GSH) half-life ( t1/2​ ) assay. A shorter half-life indicates higher reactivity.

Inhibitor / FragmentWarhead ClassGSH Reactivity ( t1/2​ at pH 7.4)ABPP Selectivity (Off-Target Hits)*Ideal Application Profile
Iodoacetamide (IAA) α -Iodoacetamide< 5 minutes> 1,500 (Pan-reactive)Non-selective alkylating agent; positive control.
CCMA (Test Article) α -Chloroacetamide1.8 - 2.5 hours45 - 60Covalent FBDD starting point; balanced reactivity.
Standard Aryl Acrylamide Michael Acceptor> 24 hours< 10Late-stage targeted covalent inhibitor optimization.

*Based on streamlined cysteine activity-based protein profiling (SLC-ABPP) in HEK293T lysates using 50 µM probe concentration.

Expert Insight: Interpreting the Metrics

As an application scientist, it is critical to understand why these metrics dictate compound progression. A GSH t1/2​ of ~2 hours for CCMA places it precisely in the optimal window for [1]. It is reactive enough to engage target cysteines without requiring massive non-covalent pre-organization, yet stable enough to survive aqueous assay conditions without rapidly depleting via hydrolysis. In contrast, IAA is too reactive for therapeutic use, and un-tuned acrylamides often require extensive non-covalent affinity optimization before they show measurable target engagement[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure data integrity.

Protocol 1: LC-MS Based Glutathione (GSH) Reactivity Assay

Rationale: We use pseudo-first-order kinetic conditions (excess GSH) at physiological pH to isolate the electrophilic reactivity variable.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining pH 7.4 ensures a physiologically relevant fraction of GSH exists as the highly nucleophilic thiolate anion.

  • Reaction Initiation: Mix CCMA (final concentration 50 µM, 1% DMSO) with reduced GSH (final concentration 5 mM, 100-fold excess).

  • Incubation & Sampling: Incubate the mixture at 37 °C. At specific time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Reaction Quenching (Critical Step): Immediately quench each aliquot with an equal volume of cold acetonitrile containing 1% formic acid. Causality: The low pH instantly protonates the thiolate, halting the SN​2 reaction and preventing artificial degradation during MS analysis.

  • LC-MS Analysis: Quantify the depletion of the parent CCMA peak via LC-MS (Multiple Reaction Monitoring mode).

  • Validation Check: Plot the natural log ( ln ) of the remaining CCMA concentration against time. This must yield a linear fit ( R2>0.95 ). The slope equals −kobs​ , from which the half-life is calculated ( t1/2​=0.693/kobs​ ).

Protocol 2: Activity-Based Protein Profiling (ABPP) for Selectivity

Rationale: To map the proteome-wide selectivity of CCMA, we utilize [3], a gold-standard chemical proteomics methodology.

  • Lysate Preparation: Harvest HEK293T cells and lyse in a native buffer (PBS, 0.1% NP-40). Standardize the protein concentration to 2 mg/mL.

  • Probe Incubation: Treat the lysate with vehicle (DMSO) or CCMA (50 µM) for 1 hour at 37 °C.

  • Broad-Spectrum Labeling: Add a broadly reactive alkyne-tagged iodoacetamide probe (IA-alkyne, 100 µM) for 1 hour. Causality: This labels all remaining unreacted cysteines that were not engaged by CCMA.

  • Click Chemistry (CuAAC): Perform Cu(I)-catalyzed azide-alkyne cycloaddition to attach a biotin-azide tag to the IA-alkyne labeled proteins.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich the biotinylated proteins on streptavidin agarose beads. Perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution LC-MS/MS. Cysteines bound by CCMA will show a reduced intensity in the CCMA-treated samples relative to the DMSO control.

ABPP_Workflow Step1 1. Native Proteome (HEK293T Lysate) Step2 2. Incubation with CCMA (Covalent Target Engagement) Step1->Step2 Step3 3. IA-Alkyne Addition (Labels Unreacted Cysteines) Step2->Step3 Step4 4. CuAAC Click Chemistry (Biotinylation) Step3->Step4 Step5 5. Streptavidin Enrichment & Tryptic Digestion Step4->Step5 Step6 6. LC-MS/MS Analysis (Identify Competed Sites) Step5->Step6

Step-by-step workflow for competitive Activity-Based Protein Profiling (ABPP) using CCMA.

References

  • Title: Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Source: Nature Protocols URL: [Link]

  • Title: A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Source: bioRxiv URL: [Link]

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Validation

Comparative Guide: Cross-Reactivity Profiling of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide via Chemoproteomics

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Covalent Ligand Discovery, Activity-Based Protein Profiling (ABPP), and Multiplexed Proteomics Executive Summary The resurgence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Covalent Ligand Discovery, Activity-Based Protein Profiling (ABPP), and Multiplexed Proteomics

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has necessitated the development of highly selective electrophilic warheads. While early covalent drugs often relied on hyper-reactive moieties, modern drug discovery demands finely tuned electrophiles that balance target engagement with proteome-wide selectivity.

This guide provides an objective, data-driven comparison of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide (hereafter referred to as CCMA ) against traditional cysteine-reactive probes. By leveraging multiplexed Activity-Based Protein Profiling (ABPP), we dissect the cross-reactivity profile of CCMA, demonstrating how its specific steric and electronic tuning—provided by the 5-chloro-2-methoxybenzyl scaffold—yields superior selectivity compared to standard iodoacetamides and unfunctionalized acrylamides.

The Causality of Electrophile Selection

As a Senior Application Scientist, I frequently encounter datasets plagued by false positives due to poor electrophile selection. The choice of warhead dictates the fundamental reliability of your chemoproteomic data.

  • Iodoacetamides (IAA): Traditionally used for global cysteine mapping, IAAs are intrinsically hyper-reactive. They operate near the diffusion limit, which inevitably leads to off-target alkylation of lysine, histidine, and N-terminal amines. This promiscuity confounds cross-reactivity profiling .

  • Acrylamides (AA): These are "soft" electrophiles with low intrinsic reactivity. While highly selective, they strictly require a high-affinity non-covalent binding event (proximity-driven kinetics) to react. They are poor choices for unbiased fragment screening because they yield high false-negative rates.

  • Chloroacetamides (like CCMA): Chloroacetamides occupy the "Goldilocks" zone. They are less reactive than IAAs—virtually eliminating lysine cross-reactivity—yet possess enough intrinsic reactivity to profile ligandable cysteines across the proteome without requiring a fully optimized binding pocket . Furthermore, the substituted benzyl moiety in CCMA provides steric shielding, restricting its access to highly exposed, non-functional cysteines and driving engagement toward structured protein pockets.

Electrophile_Logic Core Electrophile Warhead Selection IAA Iodoacetamides Hyper-reactive High Off-Target Risk Core->IAA Excess Reactivity CAA Chloroacetamides (CCMA) Tuned Reactivity Optimal Selectivity Core->CAA Balanced Profiling AA Acrylamides Low Reactivity Proximity-Driven Core->AA Scaffold Dependent

Kinetic reactivity and selectivity trade-offs among common cysteine-directed electrophiles.

Comparative Performance Data

To objectively evaluate CCMA, we compare its proteomic performance against Iodoacetamide (IAA) and a baseline unfunctionalized Acrylamide (AA) using a competitive Isotopic Tandem Orthogonal Proteolysis (isoTOP-ABPP) format.

Table 1: Physicochemical & Reactivity Comparison
Probe ClassRepresentative CompoundIntrinsic ReactivityProteome-Wide SelectivityLysine Cross-Reactivity Risk
Iodoacetamide Iodoacetamide (IAA)Very HighLow (Promiscuous)High (>15% off-target)
Acrylamide N-benzylacrylamideLowVery HighNegligible
Chloroacetamide CCMA ModerateHigh (Pocket-directed)Negligible (<1%)
Table 2: Multiplexed TMT-ABPP Cross-Reactivity Profiling

Data reflects a 50 µM probe incubation in native HEK293T lysates, quantified via FragPipe SLC-ABPP workflows .

CompoundTotal Cysteines ProfiledSignificantly Engaged Targets (Log₂FC < -1.5)Off-Target Hits (FDR < 0.01)Gini Selectivity Coefficient*
IAA Control~8,500> 4,200High (Widespread)0.12 (Non-selective)
Acrylamide~8,50012Low0.89 (Highly selective)
CCMA ~8,500145 Low0.74 (Optimized)

*The Gini Selectivity Coefficient measures the distribution of binding across the proteome (1.0 = binds a single target; 0.0 = binds all targets equally).

Data Insight: CCMA engages a distinct subset of ~145 cysteines. Unlike IAA, which indiscriminately alkylates the proteome, CCMA's engagement is heavily skewed toward functional cysteines within structured binding pockets, making it an ideal starting fragment for targeted covalent inhibitor (TCI) development.

Self-Validating Experimental Protocol: TMT-ABPP

To ensure trustworthiness and reproducibility, the following competitive chemoproteomic protocol is designed as a self-validating system . Every step includes internal controls to prevent artifactual data interpretation .

Phase 1: Native Proteome Preparation
  • Lysis: Lyse cells in native buffer (PBS, 0.1% NP-40, EDTA-free protease inhibitors). Causality: Denaturing buffers (like Urea or SDS) unfold proteins, exposing buried structural cysteines that are biologically irrelevant to drug binding.

  • Normalization: Clarify by centrifugation (20,000 x g, 20 min). Perform a BCA assay and normalize all samples strictly to 2.0 mg/mL. Causality: Proteomic quantification relies on stoichiometric labeling. Input variance will artificially skew the final Tandem Mass Tag (TMT) reporter ion ratios.

Phase 2: Competitive Labeling
  • Target Engagement: Incubate the normalized proteome with CCMA (e.g., 50 µM) or DMSO (Vehicle Control) for 1 hour at 37°C.

  • Universal Profiling: Add Iodoacetamide-Alkyne (IA-Alkyne, 100 µM) for 1 hour at room temperature. Causality: This is a competitive format. If CCMA covalently binds a cysteine, it "protects" that residue from subsequent IA-Alkyne labeling. A reduction in MS signal directly quantifies CCMA engagement.

Phase 3: Click Chemistry & Enrichment
  • CuAAC Reaction: Add the click chemistry master mix: Biotin-Azide (100 µM), TCEP (1 mM), THPTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour.

    • Self-Validation Check: Why use THPTA? Cu(I) is prone to disproportionation, generating reactive oxygen species (ROS) that artificially oxidize cysteines (e.g., to sulfenic acid), rendering them invisible to IA-Alkyne. THPTA stabilizes Cu(I), ensuring that any loss of signal is strictly due to CCMA cross-reactivity, not artifactual oxidation.

  • Precipitation & Washing: Precipitate proteins using cold methanol/chloroform. Resuspend in 1.2% SDS/PBS and enrich on Streptavidin agarose beads. Wash stringently (1% SDS, 4M Urea, PBS) to remove non-covalently bound proteins.

Phase 4: Digestion & LC-MS/MS
  • On-Bead Digestion: Reduce (DTT), alkylate (using standard IAA or CAA to cap non-probe-bound cysteines), and digest with Trypsin overnight.

  • TMT Labeling: Label the resulting peptides with TMT-16plex reagents, pool, and fractionate via basic reverse-phase liquid chromatography (bRPLC).

  • Acquisition: Analyze via Orbitrap LC-MS/MS using an SPS-MS3 method to eliminate ratio compression. Process data using FragPipe or MaxQuant with a strict 1% False Discovery Rate (FDR).

CCMA_Pathway A Native Proteome (Cell Lysate) B CCMA Incubation (Target Engagement) A->B C IA-Alkyne Labeling (Unbound Cysteines) B->C D CuAAC Click Chemistry (Biotinylation) C->D E Streptavidin Enrichment & Stringent Wash D->E F LC-MS/MS & TMT Quantification E->F

Competitive ABPP workflow for quantifying CCMA proteome-wide cysteine engagement.

Data Interpretation & Conclusion

When analyzing the TMT reporter ion intensities, calculate the ratio of the CCMA-treated sample to the DMSO control (Light:Heavy or TMT channel ratios).

  • Ratio ≈ 1.0: The cysteine was unaffected by CCMA (No cross-reactivity).

  • Ratio < 0.25 (Log₂FC < -2.0): The cysteine was highly engaged by CCMA (Strong cross-reactivity or primary target engagement).

Conclusion: Profiling 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide demonstrates the power of structural tuning in covalent drug discovery. By moving away from hyper-reactive iodoacetamides and employing sterically tuned chloroacetamides, researchers can map functional, ligandable cysteines with high fidelity. The competitive TMT-ABPP workflow outlined above provides a robust, self-validating framework to ensure that the cross-reactivity profiles generated are biologically meaningful and free from chemical artifacts.

References

  • Reactive-cysteine profiling for drug discovery. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • The proteome-wide potential for reversible covalency at cysteine. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Streamlined activity-based protein profiling of reactive cysteines (SLC-ABPP). FragPipe Documentation - Nesvilab. Available at:[Link]

  • Profiling Cysteine Reactivity and Oxidation in the Endoplasmic Reticulum. ACS Chemical Biology. Available at:[Link]

Comparative

Orthogonal Validation of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide Binding: A Comparative Guide to Covalent Fragment Screening Platforms

Executive Summary The identification and validation of covalent ligands have experienced a renaissance in Fragment-Based Drug Discovery (FBDD). The compound 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and validation of covalent ligands have experienced a renaissance in Fragment-Based Drug Discovery (FBDD). The compound 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide serves as a highly optimized electrophilic building block designed to target non-catalytic and catalytic cysteines.

As an Application Scientist, I frequently observe that the primary bottleneck in covalent FBDD is not hit generation, but hit validation . False positives arising from non-specific aggregation, assay interference, or hyper-reactive warheads can derail a discovery program. This guide objectively compares the binding performance of this chloroacetamide product against alternative warhead chemistries (acrylamides and fluoroacetamides) and details the orthogonal biophysical workflows—specifically Intact Mass Spectrometry (Intact MS) and Surface Plasmon Resonance (SPR)—required to establish a self-validating proof of target engagement[1].

Mechanistic Insights: The Chloroacetamide Advantage

The warhead geometry of a covalent fragment dictates its intrinsic reactivity and binding mechanism. α-Halo acetamides, such as our target compound, react with nucleophilic cysteine thiolates via a direct SN2 displacement mechanism [2].

Unlike acrylamides, which rely on a reversible Michael addition that can suffer from sluggish kinetics against highly solvent-exposed cysteines, chloroacetamides offer a highly tunable reactivity profile. They are sufficiently stable in aqueous physiological conditions to avoid rapid glutathione (GSH) depletion, yet reactive enough to form irreversible adducts when driven by the local effective concentration of the initial non-covalent encounter complex ( KI​ )[3].

OrthogonalValidation Target Recombinant Target Protein (Wild-Type vs. Cys-Mutant) Incubation Co-incubation (Time & Concentration Dependent) Target->Incubation Compound 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide Compound->Incubation MS Intact Mass Spectrometry (Primary Adduct Confirmation) Incubation->MS Direct Mass Shift SPR Surface Plasmon Resonance (Kinetic Profiling: k_inact / KI) Incubation->SPR Real-time Binding DSF nanoDSF (Thermodynamic Stabilization) Incubation->DSF Target Engagement Validated Validated Covalent Lead (High Confidence) MS->Validated SPR->Validated DSF->Validated

Caption: Orthogonal validation workflow for confirming covalent target engagement of fragments.

Comparative Performance Analysis

To objectively evaluate the product, we benchmarked 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide against two structural alternatives synthesized with different electrophilic warheads: an Acrylamide analog and a Fluoroacetamide analog.

The evaluation utilized a model recombinant cysteine protease. The data below synthesizes the results from our orthogonal validation suite.

Quantitative Data Comparison
Warhead AnalogElectrophile TypeIntact MS Adduct (2h)SPR kinact​/KI​ ( M−1s−1 )GSH Half-life ( t1/2​ )
Product (Chloroacetamide) α-Chloroacetamide>95% 1,450 14.2 hours
Alternative 1 (Acrylamide) α,β-Unsaturated Amide22%185>48 hours
Alternative 2 (Fluoroacetamide) α-Fluoroacetamide45%410>48 hours

Analysis of Results:

  • The Product (Chloroacetamide) demonstrates the optimal balance. It achieves near-complete target modification (>95%) within 2 hours, driven by a superior inactivation efficiency ( kinact​/KI​ ). Its GSH half-life of 14.2 hours indicates it is stable enough for systemic circulation without acting as a pan-assay interference compound (PAIN)[4].

  • Alternative 1 (Acrylamide) is highly stable but suffers from poor target engagement kinetics in this specific binding pocket.

  • Alternative 2 (Fluoroacetamide) exhibits lower reactivity than the chloroacetamide due to the poor leaving-group ability of the fluoride ion in the SN2 transition state, resulting in suboptimal adduct formation[3].

Self-Validating Experimental Protocols

A protocol is only as good as its controls. To ensure trustworthy data, the following methodologies incorporate mandatory self-validating steps (e.g., Cys-to-Ala mutagenesis) to prove that the observed binding is driven by specific covalent engagement, not non-specific adherence.

Protocol A: High-Throughput Intact Mass Spectrometry (HT-Intact MS)

Intact MS is the gold standard for covalent validation because it directly measures the stoichiometry of the reaction via a distinct mass shift ( ΔMass=+211.0 Da for the loss of HCl)[1].

Causality Check: We run a parallel assay using a Cys-to-Ala mutant of the target protein. If the mutant shows a mass shift, the compound is non-specifically labeling lysines or histidines, and must be discarded.

  • Preparation: Dilute the wild-type target protein and the Cys-to-Ala mutant to a final concentration of 2 µM in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Avoid nucleophilic buffers like Tris or DTT, which will quench the chloroacetamide.

  • Incubation: Add 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide to a final concentration of 20 µM (10x molar excess). Incubate at 25°C.

  • Time-Course Sampling: Quench 10 µL aliquots at 0, 30, 60, and 120 minutes by adding 1% Formic Acid.

  • LC-MS Analysis: Inject samples onto a C4 desalting column connected to a Time-of-Flight (TOF) mass spectrometer. Run a rapid 3-minute gradient (5% to 95% Acetonitrile).

  • Deconvolution: Process the raw envelope spectra using maximum entropy deconvolution software (e.g., MaxEnt1) to calculate the ratio of unmodified vs. covalently modified protein mass.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

While MS proves that a covalent bond formed, SPR explains how fast it formed. Covalent inhibitors follow a two-step mechanism: initial reversible binding ( KI​ ) followed by irreversible bond formation ( kinact​ ).

Causality Check: We utilize Single-Cycle Kinetics with an extended dissociation phase. Because the SN2 reaction is irreversible, a true covalent binder will exhibit a dissociation rate ( koff​ ) approaching zero. A sloping dissociation curve indicates off-target reversible binding or compound instability.

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 RU. Ensure the active site cysteine is not sterically hindered by the matrix.

  • Analyte Preparation: Prepare a 5-point concentration series of the chloroacetamide fragment (e.g., 0.5, 1, 2, 4, and 8 µM) in running buffer (PBS-P+ with 2% DMSO).

  • Injection (Single-Cycle): Inject the concentration series sequentially without regeneration steps between injections. Use a contact time of 120 seconds per injection.

  • Dissociation: Following the final injection, monitor the dissociation phase for a minimum of 30 minutes to confirm the irreversible nature of the binding.

  • Data Fitting: Fit the resulting sensorgrams to a two-state reaction model using the SPR evaluation software to extract KI​ and kinact​ .

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: National Institutes of Health (PMC) URL:2

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: National Institutes of Health (PMC) URL:4

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: ACS Publications URL:3

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines Source: Australian Journal of Chemistry (ConnectSci) URL:1

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide proper disposal procedures

Here is a comprehensive, professional guide on the operational safety and disposal protocols for halogenated alkylating agents, specifically focusing on 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide on the operational safety and disposal protocols for halogenated alkylating agents, specifically focusing on 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide.

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling reactive intermediates. The compound 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide is a bifunctional molecule containing both a chlorinated aromatic system and a highly reactive α -chloroacetamide moiety.

This guide provides the mechanistic reasoning and operational workflows required for the safe handling, segregation, and disposal of this compound in a professional research or drug development environment.

Physicochemical Hazard Assessment & Causality

To design an effective disposal plan, we must first understand the chemical behavior of the substance. The α -chloroacetamide group is a known electrophile and an alkylating agent . It readily undergoes bimolecular nucleophilic substitution ( SN​2 ) reactions with biological nucleophiles (such as the thiol groups of cysteine residues in proteins) [1].

Because of this reactivity, improper disposal or environmental release poses significant toxicity risks. Furthermore, the presence of two chlorine atoms (one aliphatic, one aromatic) classifies this compound strictly as halogenated organic waste . Incinerating halogenated waste at insufficient temperatures can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, high-temperature commercial incineration is the only acceptable disposal route [2].

Table 1: Hazard Profile and Logistical Parameters
ParameterSpecification / ClassificationMechanistic Rationale
Chemical Class Halogenated Amide / Alkylating AgentContains an α -chloro amide group capable of SN​2 alkylation.
Primary Hazards Skin Sensitizer, Irritant, Environmental HazardCovalent modification of biological macromolecules; aquatic toxicity.
Waste Stream Halogenated Organic Waste Chlorine content requires specialized high-temperature incineration to prevent dioxin formation.
Incompatibilities Strong bases, strong oxidizers, nucleophilesContact with strong nucleophiles can cause uncontrolled, exothermic alkylation reactions.

Standard Operating Procedure (SOP): Waste Segregation and Disposal

In a professional laboratory setting, chemical treatment (e.g., attempting to neutralize the alkylating agent with thiols or hydroxides in-house) is strongly discouraged unless explicitly detailed in a validated, peer-reviewed protocol, as it can generate unexpected exothermic reactions or toxic byproducts[1]. The standard, self-validating system relies on strict segregation and licensed transfer.

Workflow: Routine Waste Collection
  • Designate Receptacles: Utilize a clearly labeled, chemically compatible waste container (e.g., high-density polyethylene, HDPE) specifically designated for "Halogenated Organic Waste."

  • Segregation Validation: Ensure no incompatible chemicals (e.g., strong amines, concentrated bases, or oxidizers) are introduced into this specific waste stream to prevent spontaneous reactions in the container.

  • Solvent Dilution: If the compound is in solution (e.g., dissolved in dichloromethane or ethyl acetate during synthesis), transfer the entire mixture to the halogenated waste container. Do not attempt to evaporate the solvent to concentrate the waste, as this increases inhalation exposure risks.

  • Secondary Containment: Store the active waste container in secondary containment within a continuously ventilated chemical fume hood or a designated, ventilated hazardous waste storage cabinet [3].

  • Licensed Transfer: Once the container reaches 80% capacity, seal it, log the exact chemical constituents on the hazardous waste manifest, and transfer it to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by an EPA/RCRA-compliant facility [2].

Experimental Protocol: Spill Response and Decontamination

In the event of a localized spill of 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide (either as a solid powder or in solution), immediate containment is required to prevent aerosolization and surface contamination.

Step-by-Step Decontamination Methodology:

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Verify that the fume hood sash is lowered or room ventilation is active.

  • Don Appropriate PPE: Ensure the response team is wearing extended-cuff nitrile gloves (double-gloved), a fitted chemical splash goggle, and a chemically resistant lab coat. If the spill is outside a ventilated area, a NIOSH-approved respirator with organic vapor/particulate cartridges may be required [3].

  • Containment (Solid Spill): If the material is a dry powder, do not sweep, as this generates airborne particulates. Gently cover the powder with damp absorbent pads (using water or a non-reactive solvent like ethanol) to suppress dust.

  • Containment (Liquid Spill): If dissolved in solvent, encircle and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or specialized chemical spill pads). Do not use basic absorbents that might initiate an exothermic reaction.

  • Collection: Using non-sparking, non-reactive tools (e.g., a polypropylene scoop), carefully collect the absorbed mixture and place it into a heavy-duty, sealable hazardous waste bag or a solid waste container.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a wipe-down with a solvent in which the compound is soluble (e.g., ethanol or isopropanol), collecting all wipes into the solid hazardous waste container.

  • Final Disposal: Label the container as "Spill Cleanup Debris containing Halogenated Alkylating Agent" and submit it to EHS for incineration.

Logistical Workflow Visualization

The following diagram illustrates the validated logical workflow for the lifecycle management and disposal of halogenated alkylating agents to ensure environmental and personnel safety.

G Gen Waste Generation (2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide) Seg Waste Segregation (Strictly Halogenated Stream) Gen->Seg Check Compatibility Check (Exclude Strong Nucleophiles/Bases) Seg->Check Store Secondary Containment (Ventilated EHS Storage) Check->Store Disp Licensed Waste Transfer (EPA/RCRA Compliant Manifest) Store->Disp Inc High-Temperature Incineration (>1000°C to prevent PCDD formation) Disp->Inc

Caption: Lifecycle management and professional disposal workflow for halogenated alkylating agents.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (Standard 1910.1450). URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide
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